Dehydroindapamide-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)indol-1-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCDXWWLUHMMJI-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of Dehydroindapamide-d3?
An In-depth Technical Guide to the Chemical Properties of Dehydroindapamide-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and metabolic context of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic studies.
Core Chemical Properties
This compound is the deuterated form of Dehydroindapamide, a known metabolite of the antihypertensive drug Indapamide (B195227).[1][2] The inclusion of deuterium (B1214612) atoms makes it a valuable tool in pharmacokinetic and metabolic studies as an internal standard.
Quantitative Data Summary
The following table summarizes the key computed chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁D₃ClN₃O₃S | [2] |
| Molecular Weight | 366.83 g/mol | [2] |
| Exact Mass | 366.0632704 Da | [3] |
| IUPAC Name | 4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)indol-1-yl]benzamide | [3] |
| CAS Number | 1185057-48-0 | [2][4] |
| XLogP3 | 2.9 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 103 Ų | [3][5] |
| Heavy Atom Count | 24 | [3] |
Synthesis and Metabolism
Dehydroindapamide is a metabolite of Indapamide, formed through a dehydrogenation reaction catalyzed primarily by the cytochrome P450 enzyme CYP3A4.[1] this compound, being a labeled version, follows the same metabolic pathway.
Metabolic Pathway of Indapamide to Dehydroindapamide
The metabolic conversion of Indapamide to Dehydroindapamide is a key transformation. The following diagram illustrates this P450-mediated dehydrogenation.
Caption: Metabolic conversion of Indapamide to Dehydroindapamide.
Experimental Synthesis Protocol
The synthesis of the non-deuterated analog, Dehydroindapamide, has been described and can be adapted for the deuterated form.[1] The synthesis involves the oxidation of Indapamide.
Materials:
-
Indapamide
-
2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Acetone
-
Neutral alumina (B75360) grade III
-
Silica (B1680970) gel for thin-layer chromatography (TLC)
Procedure:
-
Dissolve 100 mg of Indapamide in a mixture of 50 ml of CH₂Cl₂ and 300 ml of acetone.
-
Add 80 mg of DDQ to the solution. The reaction is rapid, indicated by the discoloration of DDQ within approximately 10 minutes.
-
Filter the reaction mixture over neutral alumina grade III.
-
Purify the eluate using thin-layer chromatography on silica gel with a mobile phase of chloroform/acetone (8:2).
-
The final product, Dehydroindapamide, can be isolated.
This protocol can be adapted for this compound by starting with the appropriately deuterated Indapamide precursor.
Analytical Methodologies
A variety of analytical techniques can be employed for the detection and quantification of Indapamide and its metabolites, which would be applicable to this compound. These methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[6]
General HPLC Workflow for Analysis
The following diagram outlines a typical workflow for the analysis of this compound in biological samples.
Caption: General workflow for HPLC analysis of this compound.
Mechanism of Action of Parent Compound: Indapamide
Understanding the mechanism of action of the parent drug, Indapamide, provides context for the relevance of its metabolites. Indapamide exhibits a dual mechanism of action, contributing to its antihypertensive effects.[7]
-
Diuretic Effect : Indapamide acts on the distal convoluted tubule in the kidneys, where it inhibits the sodium-chloride symporter.[8] This action reduces the reabsorption of sodium and chloride ions, leading to increased excretion of sodium and water, which in turn reduces blood volume.[8][9]
-
Vascular Effect : Indapamide also has a direct vasodilatory effect on blood vessels.[8] This is thought to involve the modulation of calcium ion channels in vascular smooth muscle cells, leading to their relaxation and a decrease in peripheral resistance.[10]
Signaling Pathway of Indapamide's Diuretic Action
The primary diuretic action of Indapamide involves the inhibition of the Na⁺-Cl⁻ symporter in the renal tubules.
Caption: Signaling pathway of Indapamide's diuretic action.
References
- 1. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Dehydro Indapamide-d3 | C16H14ClN3O3S | CID 46780586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dehydro Indapamide-d3 | 1185057-48-0 [chemicalbook.com]
- 5. Dehydroindapamide | C16H14ClN3O3S | CID 45748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 9. Indapamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Dehydroindapamide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Dehydroindapamide-d3, a deuterated analog of a known impurity and metabolite of the antihypertensive drug Indapamide. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a structured format for ease of reference and comparison.
Introduction
Dehydroindapamide is recognized as impurity B of Indapamide in the European Pharmacopoeia and is also a metabolite formed via dehydrogenation by cytochrome P450 enzymes.[1][2] Its deuterated isotopologue, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based methods. This guide outlines a feasible synthetic route to this compound and provides expected characterization data based on the analysis of its non-deuterated counterpart.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process: first, the synthesis of the deuterated precursor, Indapamide-d3, followed by its oxidation to yield the final product.
Proposed Synthetic Pathway
The logical pathway for the synthesis of this compound is illustrated below. This involves the preparation of Indapamide-d3, which can be achieved by adapting known synthetic methods for Indapamide, followed by an oxidation step.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of Indapamide-d3 (Adapted from known Indapamide synthesis procedures)
-
Preparation of 1-Amino-2-methylindoline-d3: The synthesis of the deuterated precursor begins with a deuterated starting material, such as 2-methylindoline-d3. This can be achieved through various deuteration techniques. The deuterated 2-methylindoline (B143341) is then nitrosated to form 2-methyl-1-nitrosoindoline-d3.
-
Reduction: The resulting nitroso compound is subsequently reduced, for example using lithium aluminum hydride, to yield 1-amino-2-methylindoline-d3.
-
Acylation: 1-amino-2-methylindoline-d3 is then acylated with 4-chloro-3-sulfamoylbenzoyl chloride in an appropriate solvent to produce Indapamide-d3.
Step 2: Synthesis of this compound by Oxidation of Indapamide-d3
This protocol is adapted from the synthesis of non-deuterated Dehydroindapamide.[3]
-
Reaction Setup: To a solution of Indapamide-d3 (100 mg) in a mixture of dichloromethane (B109758) (50 ml) and acetone (B3395972) (300 ml), add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (80 mg).
-
Reaction Monitoring: The reaction is rapid, and the discoloration of DDQ can be observed within approximately 10 minutes.
-
Purification: Following the reaction, the mixture is filtered over neutral alumina (B75360) grade III. The eluate is then purified by thin-layer chromatography on silica (B1680970) gel using a mobile phase of chloroform/acetone (8:2). The product spot can be identified by its Rf value, which is approximately 0.5 for the non-deuterated analog.[3]
-
Isolation: The corresponding band is scraped from the plate and the product is eluted with a suitable solvent. The solvent is then removed under reduced pressure to yield this compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound would be performed using a combination of spectroscopic and chromatographic techniques. The expected data, based on the non-deuterated analog, are presented below.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₆H₁₁D₃ClN₃O₃S |
| Molecular Weight | 366.83 g/mol |
| CAS Number | 1185057-48-0 |
| Appearance | Expected to be a solid |
| IUPAC Name | 4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)indol-1-yl]benzamide[4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are expected to be very similar to those of Dehydroindapamide, with the key difference being the absence of the signal corresponding to the methyl protons.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum of the non-deuterated compound shows a new singlet at 6.34 ppm, which is consistent with the formation of the indole (B1671886) ring from the indoline (B122111) precursor.[3] Other aromatic protons would be observed in the aromatic region of the spectrum. The characteristic signal for the methyl group protons in the non-deuterated compound would be absent in the spectrum of this compound.
-
¹³C NMR: The carbon-13 NMR spectrum of the non-deuterated analog shows a signal at 99.4 ppm, corresponding to a carbon in the newly formed aromatic indole ring.[3] The spectrum of the deuterated compound is expected to show a similar signal. The carbon of the deuterated methyl group will exhibit a triplet in the proton-coupled ¹³C NMR spectrum due to coupling with deuterium.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the incorporation of deuterium.
-
High-Resolution Mass Spectrometry (HRMS): The exact mass of the [M-H]⁻ ion for Dehydroindapamide is m/z 362.[3] For this compound, the expected exact mass of the molecular ion would be approximately 3 mass units higher.
-
Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of this compound would be similar to that of the non-deuterated compound, with fragment ions containing the deuterated methyl group showing a corresponding mass shift of +3 amu.
Chromatographic Data
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.
| Parameter | Expected Value |
| Purity (by HPLC) | >98% |
| Retention Time | Dependent on the specific HPLC method used. The retention time is expected to be very similar to that of the non-deuterated analog under the same conditions. |
Experimental Workflow and Logic
The overall workflow for the synthesis and characterization of this compound is a logical progression from starting materials to the final, well-characterized product.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By adapting established synthetic methodologies for the non-deuterated analog and its precursor, a clear path to obtaining this valuable deuterated standard is outlined. The detailed characterization data, based on spectroscopic and chromatographic analysis of the non-deuterated compound, provides a strong benchmark for the validation of the synthesized this compound. This information is intended to support researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
References
- 1. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reference standards, research chemicals & proficiency testing - LGC [lgcgroup.com]
Dehydroindapamide-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dehydroindapamide-d3, a deuterated analog of a primary metabolite of the antihypertensive drug Indapamide. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and a visualization of its metabolic pathway.
Core Data
Quantitative information for this compound is summarized in the table below for easy reference and comparison.
| Parameter | Value |
| CAS Number | 1185057-48-0 |
| Molecular Weight | 366.83 g/mol |
| Molecular Formula | C₁₆H₁₁D₃ClN₃O₃S |
Metabolic Pathway of Indapamide to Dehydroindapamide
Indapamide undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of Dehydroindapamide is a key dehydrogenation pathway. The following diagram illustrates this metabolic conversion.
Caption: Metabolic conversion of Indapamide to this compound.
Experimental Protocols
The following protocols are adapted from established methodologies for studying the metabolism of Indapamide and are suitable for the investigation of this compound.
In Vitro Metabolism of Indapamide in Human Liver Microsomes
This protocol outlines the procedure to study the metabolism of Indapamide to Dehydroindapamide using human liver microsomes.
Materials:
-
Indapamide
-
This compound (as a standard)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) and Indapamide (at various concentrations to determine kinetics, e.g., 1-100 µM) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes) to allow for metabolite formation.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Sample Preparation: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of this compound.
LC-MS/MS Analysis of this compound
This section describes a general approach for the quantification of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Method optimization and validation are crucial for accurate results.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from the parent drug and other metabolites.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be determined by infusing the pure compounds into the mass spectrometer.
-
Optimization: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
Workflow Diagram:
Caption: Experimental workflow for in vitro metabolism and analysis.
The Metabolic Conversion of Indapamide to Dehydroindapamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic pathway leading from the antihypertensive drug Indapamide (B195227) to its metabolite, Dehydroindapamide. The following sections detail the enzymatic processes, quantitative kinetics, and experimental methodologies crucial for understanding this biotransformation.
Overview of Indapamide Metabolism
Indapamide, a thiazide-like diuretic, undergoes extensive metabolism primarily in the liver, with less than 7% of the parent drug excreted unchanged in the urine.[1][2][3][4][5][6] The biotransformation of indapamide is complex, potentially yielding up to 19 distinct metabolites.[1][2][3][4][5] The dehydrogenation of the indoline (B122111) ring to form the indole (B1671886) derivative, Dehydroindapamide, is a key pathway in its metabolism.[7][8]
The primary enzyme responsible for the metabolism of Indapamide, including its dehydrogenation, is Cytochrome P450 3A4 (CYP3A4).[1][7][8][9][10][11][12][13][14] Cytochrome P450 2C19 (CYP2C19) has also been identified as playing a role in its metabolism.[9][10][13][14]
The Dehydrogenation Pathway
The conversion of Indapamide to Dehydroindapamide involves the aromatization of the indoline moiety to an indole structure.[8] This process is catalyzed predominantly by CYP3A4.[7][8] In addition to dehydrogenation, other metabolic transformations of Indapamide include hydroxylation and epoxidation.[1][7][8]
Two proposed metabolic routes for Indapamide have been described.[1] One pathway involves an initial dehydrogenation of Indapamide to form an intermediate (M5), which is then subject to further oxidation and hydroxylation.[1] An alternative pathway begins with the hydroxylation of the indole moiety to form a major metabolite (M1), which then undergoes dehydrogenation.[1]
Quantitative Analysis of Indapamide Metabolism
The following table summarizes the key quantitative data available for the metabolism of Indapamide.
| Parameter | Value | Enzyme Source | Comments | Reference |
| Km (Indapamide) | 114.35 ± 3.47 µM | Human Liver Microsomes | Represents the overall metabolism of Indapamide. | [9][13][14] |
| Vmax (Indapamide) | 23.13 ± 6.61 µmol/g/min | Human Liver Microsomes | Represents the overall metabolism of Indapamide. | [9][13][14] |
| Vmax/Km (Dehydrogenation) | 204 min/mM | Recombinant CYP3A4 | Represents the enzymatic efficiency of Indapamide dehydrogenation. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of Indapamide metabolism.
In Vitro Metabolism of Indapamide using Human Liver Microsomes
This protocol is designed to assess the metabolism of Indapamide and identify the formation of metabolites, including Dehydroindapamide.
Materials:
-
Indapamide
-
Human Liver Microsomes (HLMs)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+) or NADPH
-
Magnesium chloride (MgCl2)
-
Ice-cold acetonitrile
-
Centrifuge
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Indapamide in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine the following in order: potassium phosphate buffer, MgCl2, and human liver microsomes.
-
Add Indapamide to the reaction mixture to achieve the desired final concentration (e.g., 0-500 µM).[7]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH (final concentration, e.g., 2 mM).[15]
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).[7]
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.[7]
-
Vortex the mixture and centrifuge at high speed (e.g., 21,000 x g) for 30 minutes to precipitate the proteins.[7]
-
Collect the supernatant for analysis by LC-MS/MS to identify and quantify Indapamide and its metabolites, including Dehydroindapamide.
-
Negative controls should be run in parallel by omitting NADPH from the reaction mixture.[7]
Synthesis of Dehydroindapamide Standard
A chemical standard of Dehydroindapamide is necessary for its accurate identification and quantification in metabolic assays.
Materials:
-
Indapamide
-
Manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Celite
-
Darco (activated carbon)
-
Methanol
-
Dichloromethane
-
Ethyl acetate (B1210297)
-
Rotary evaporator
-
NMR and LC-MS instruments for product confirmation
Procedure (using MnO2):
-
Dissolve Indapamide (e.g., 200 mg) in acetone (e.g., 30 ml).
-
Add manganese dioxide (MnO2) (e.g., 1 g) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the reaction mixture through a plug of Celite and Darco.
-
Rinse the filter plug with an additional volume of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Crystallize the resulting residue using a solvent system such as methanol/dichloromethane/ethyl acetate to obtain Dehydroindapamide.
-
Confirm the structure of the synthesized Dehydroindapamide using 1H NMR, 13C NMR, and LC-MS. The formation of the indole from the indoline is confirmed by the disappearance of the proton signals at C-2 and C-3 of the indoline ring and the appearance of a new singlet in the 1H NMR spectrum.[7]
Conclusion
The metabolic conversion of Indapamide to Dehydroindapamide is a significant pathway mediated primarily by CYP3A4. Understanding the kinetics and experimental conditions for this transformation is essential for predicting drug-drug interactions, evaluating metabolite activity, and conducting further research in the development of related compounds. The protocols and data presented in this guide offer a comprehensive technical foundation for professionals in the field.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Pharmacokinetics and metabolism of indapamide: A review | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydrogenation of the indoline-containing drug 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (indapamide) by CYP3A4: correlation with in silico predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Physical and chemical properties of Dehydroindapamide-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and biological relevance of Dehydroindapamide-d3. As a labeled metabolite of the antihypertensive drug Indapamide, this compound is a critical standard for pharmacokinetic and drug metabolism studies. This document summarizes its key physicochemical characteristics, details its synthesis and analytical methodologies, and illustrates its metabolic pathway.
Core Physical and Chemical Properties
This compound is the deuterated form of Dehydroindapamide, which is a metabolite of Indapamide formed through a dehydrogenation pathway.[1] The inclusion of three deuterium (B1214612) atoms on the methyl group provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis.
Identity and Structure
-
IUPAC Name: 4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)indol-1-yl]benzamide[2]
-
Synonyms: 4-Chloro-N-(2-(methyl-d3)-1H-indol-1-yl)-3-sulfamoylbenzamide, this compound[1]
-
Molecular Formula: C₁₆H₁₁D₃ClN₃O₃S[1]
Physicochemical Data
The following tables summarize the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 366.83 g/mol | [1][2] |
| Exact Mass | 366.0632704 Da | [2] |
| Monoisotopic Mass | 366.0632704 Da | [2] |
| Appearance | Light Brown Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
| Computed Property | Value | Source |
| XLogP3 | 2.9 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 103 Ų | [2] |
| Heavy Atom Count | 24 | [2] |
| Complexity | 580 | [2] |
Experimental Protocols
Synthesis of Dehydroindapamide
Dehydroindapamide is synthesized via the oxidation of Indapamide.[3] The same protocol can be adapted for this compound by using Indapamide-d3 as the starting material. Two common methods are described below.
Method 1: Manganese Dioxide (MnO₂) Oxidation [3]
-
Dissolution: Dissolve 200 mg of Indapamide in 30 ml of acetone.
-
Oxidation: Add 1 g of MnO₂ to the solution.
-
Reaction: Shake the mixture gently at room temperature for 10 minutes.
-
Purification: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, filter the mixture and purify the eluate to yield the final product.
Method 2: DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) Oxidation [3]
-
Dissolution: Dissolve 100 mg of Indapamide in 50 ml of CH₂Cl₂ and 300 ml of acetone.
-
Oxidation: Add 80 mg of DDQ to the solution. The reaction is rapid, indicated by the discoloration of DDQ within approximately 10 minutes.
-
Filtration: Filter the mixture over neutral alumina (B75360) grade III.
-
Purification: Purify the eluate by thin-layer chromatography on silica (B1680970) gel using a mobile phase of CHCl₃/acetone (8:2). The Rf value is approximately 0.5.
Caption: General workflow for the synthesis of this compound.
Analytical Methods
Various analytical techniques can be employed for the characterization and quantification of this compound, often in the context of analyzing its parent compound, Indapamide.
-
High-Performance Liquid Chromatography (HPLC): A primary method for the analysis of Indapamide and its metabolites.[4] A reversed-phase C18 column is typically used with a suitable mobile phase, such as methanol (B129727) and water mixtures.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying drug metabolites in biological samples.[4] The product ion spectra of Indapamide and its metabolites can be obtained by collision-induced dissociation (CID) of the [M-H]⁻ ions. For instance, the M5 metabolite (Dehydroindapamide) shows a characteristic m/z of 362.[3] For this compound, this would be shifted to m/z 365.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.[3]
Biological Role and Metabolic Pathway
This compound serves as a labeled analog of Dehydroindapamide, a metabolite of Indapamide.[1] The formation of Dehydroindapamide from Indapamide is a dehydrogenation reaction catalyzed by cytochrome P450 enzymes, specifically CYP3A4.[3] This metabolic pathway is significant in understanding the drug's biotransformation and clearance.
The reaction involves the removal of two hydrogen atoms from the indoline (B122111) ring of Indapamide, resulting in the formation of an indole (B1671886) ring in Dehydroindapamide. This process is a key step in the metabolism of Indapamide in human liver microsomes.[3]
Caption: Metabolic conversion of Indapamide-d3 to this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Dehydro Indapamide-d3 | C16H14ClN3O3S | CID 46780586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ymerdigital.com [ymerdigital.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Dehydroindapamide-d3: A Technical Guide to the Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the typical parameters, experimental protocols, and quality control workflow associated with a Certificate of Analysis (CoA) for Dehydroindapamide-d3. As a deuterated internal standard, the purity and identity of this compound are paramount for its application in pharmacokinetic and metabolic studies. This document serves as a comprehensive resource for understanding the quality attributes of this critical analytical reagent.
Core Data Parameters
A Certificate of Analysis for this compound quantifies its identity, purity, and stability. The following table summarizes the essential data points presented in a typical CoA.
| Parameter | Typical Specification | Analytical Method | Purpose |
| Identification | |||
| Chemical Name | 4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)indol-1-yl]benzamide | - | Confirms the chemical nomenclature. |
| CAS Number | 1185057-48-0[1] | - | Provides a unique identifier for the chemical substance. |
| Molecular Formula | C₁₆H₁₁D₃ClN₃O₃S[2] | Mass Spectrometry | Verifies the elemental composition of the molecule. |
| Molecular Weight | 366.83 g/mol [1] | Mass Spectrometry | Confirms the mass of the molecule, accounting for the deuterium (B1214612) atoms. |
| Physical Properties | |||
| Appearance | Light Brown Solid[1] | Visual Inspection | Describes the physical state and color of the substance. |
| Solubility | Soluble in Methanol (B129727), Ethanol | Solvent Solubility Test | Indicates appropriate solvents for sample preparation. |
| Purity and Strength | |||
| Chemical Purity | ≥ 98.0% | HPLC | Quantifies the percentage of the desired compound in the material. |
| Isotopic Purity (Deuterium Incorporation) | ≥ 99% atom % D | Mass Spectrometry / NMR | Determines the percentage of molecules that are correctly labeled with deuterium. |
| Unlabeled Dehydroindapamide | Report Value | Mass Spectrometry | Quantifies the amount of the non-deuterated analogue. |
| Total Impurities | ≤ 2.0% | HPLC | Sum of all detected impurities. |
| Individual Unspecified Impurity | ≤ 0.5% | HPLC | Sets a limit for any single unknown impurity. |
| Residual Solvents | |||
| Methanol, Ethanol, etc. | Conforms to ICH Limits | GC-HS | Quantifies the amount of residual solvents from the manufacturing process. |
| Storage and Handling | |||
| Storage Conditions | 2-8°C Refrigerator[1] | - | Recommends the appropriate storage to maintain stability. |
| Shipping Conditions | Ambient[1] | - | Indicates the conditions under which the material is transported. |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used to generate the data for the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of this compound and to quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate (B84403) adjusted to pH 3 with phosphoric acid) and an organic solvent (e.g., a mixture of acetonitrile (B52724) and methanol). A typical starting mobile phase could be Acetonitrile:Methanol:Water in a ratio of 40:50:10 (v/v/v)[3].
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection: UV detection at a wavelength of 242 nm[3].
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a known amount in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 10-60 µg/mL)[3].
-
Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the chemical purity as a percentage. Impurities are quantified based on their peak areas relative to the main peak.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a critical tool for confirming the molecular weight and determining the isotopic purity of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source.
-
Ionization Mode: Electrospray Ionization (ESI), which can be operated in either positive or negative mode. For indapamide (B195227) and its analogues, both modes can be effective[4].
-
Sample Introduction: The sample is typically introduced via direct infusion or through an LC system.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
-
Data Acquisition: The mass spectrometer is set to acquire data over a mass range that includes the expected molecular weights of the deuterated and non-deuterated compound. For this compound, this would be centered around m/z 367.
-
Data Analysis:
-
Identity Confirmation: The observed monoisotopic mass of the [M+H]⁺ or [M-H]⁻ ion is compared to the calculated theoretical mass.
-
Isotopic Purity: The relative intensities of the mass peaks corresponding to the deuterated (d3) and unlabeled (d0) forms of Dehydroindapamide are measured. The isotopic purity is calculated as the percentage of the d3 peak intensity relative to the sum of the d0 and d3 peak intensities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl₃).
-
Experiments:
-
¹H NMR (Proton NMR): This spectrum is used to verify the overall structure of the molecule. The absence or significant reduction of the signal corresponding to the methyl protons confirms the successful incorporation of deuterium at the d3-methyl position.
-
¹³C NMR (Carbon NMR): This provides information on the carbon framework of the molecule.
-
²H NMR (Deuterium NMR): This experiment directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment.
-
-
Sample Preparation: A sufficient amount of the sample (typically 1-10 mg) is dissolved in approximately 0.5-0.7 mL of the deuterated NMR solvent.
-
Data Analysis: The chemical shifts, signal multiplicities, and integration values of the observed peaks are compared with the expected spectrum for the proposed structure of this compound. The proton NMR spectrum is particularly scrutinized for the absence of the methyl proton signal.
Quality Control and Certificate of Analysis Workflow
The generation of a Certificate of Analysis is the final step in a rigorous quality control process. The following diagram illustrates the typical workflow.
Caption: Workflow for the generation of a Certificate of Analysis.
This comprehensive approach ensures that each batch of this compound meets the high standards of quality and purity required for its intended use in research and development.
References
- 1. Dehydro Indapamide-d3 | TRC-D229662-10MG | LGC Standards [lgcstandards.com]
- 2. smartfoodsafe.com [smartfoodsafe.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Establishment and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Assessment of Amlodipine and Indapamide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of Dehydroindapamide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the storage and stability of Dehydroindapamide-d3 neat material. Given the limited direct public data on the stability of this specific deuterated compound, this guide synthesizes information from forced degradation studies of its parent compound, Indapamide (B195227), to establish a robust framework for stability assessment. The protocols and data presented herein are intended to serve as a foundational resource for researchers to design and execute stability-indicating studies.
Recommended Storage and Handling
Proper storage is paramount to maintaining the integrity of this compound. Based on information from various chemical suppliers, the following conditions are recommended for the neat material:
| Parameter | Recommendation | Source(s) |
| Temperature | 2-8°C (Refrigerator) | [1][2] |
| Light | Protect from light | General best practice for pharmaceuticals |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | General best practice for sensitive compounds |
Handling Precautions: this compound should be handled in a well-ventilated area, and personnel should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.
Forced Degradation Studies: Unveiling Stability
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[2][3][4] The following sections outline experimental protocols for subjecting this compound to various stress conditions, based on established methods for Indapamide.[5][6][7]
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
2.1.1. Acid Hydrolysis
-
Objective: To assess stability in acidic conditions.
-
Protocol:
-
Accurately weigh 10 mg of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Add 10 mL of 0.1 N Hydrochloric Acid (HCl).
-
Reflux the solution at 80°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute the final solution with the mobile phase to a concentration of 100 µg/mL for analysis.
-
2.1.2. Base Hydrolysis
-
Objective: To assess stability in alkaline conditions.
-
Protocol:
-
Accurately weigh 10 mg of this compound and dissolve it in a minimal amount of a suitable organic solvent.
-
Add 10 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Reflux the solution at 80°C for 8 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 0.1 N Hydrochloric Acid (HCl).
-
Dilute the final solution with the mobile phase to a concentration of 100 µg/mL for analysis.
-
2.1.3. Oxidative Degradation
-
Objective: To assess stability in the presence of an oxidizing agent.
-
Protocol:
-
Accurately weigh 10 mg of this compound and dissolve it in a minimal amount of a suitable organic solvent.
-
Add 10 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute the final solution with the mobile phase to a concentration of 100 µg/mL for analysis.
-
2.1.4. Thermal Degradation
-
Objective: To assess stability under dry heat.
-
Protocol:
-
Place 10 mg of this compound neat material in a petri dish.
-
Expose the sample to a temperature of 105°C in a hot air oven for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent and dilute with the mobile phase to a concentration of 100 µg/mL for analysis.
-
2.1.5. Photolytic Degradation
-
Objective: To assess stability upon exposure to light.
-
Protocol:
-
Place 10 mg of this compound neat material in a petri dish.
-
Expose the sample to a UV light source (254 nm) and a cool white fluorescent lamp for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
-
Simultaneously, prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same temperature and humidity conditions.
-
After exposure, dissolve the samples in a suitable solvent and dilute with the mobile phase to a concentration of 100 µg/mL for analysis.
-
Summary of Expected Degradation Behavior
Based on studies of Indapamide, the following table summarizes the anticipated stability of this compound under various stress conditions.
| Stress Condition | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | Significant Degradation | Hydrolysis of the sulfamoyl and/or amide groups. |
| Base Hydrolysis | Significant Degradation | Hydrolysis of the amide and/or sulfamoyl groups. |
| Oxidation | Moderate Degradation | Oxidation of the indole (B1671886) ring. |
| Thermal | Minimal to No Degradation | Generally stable. |
| Photolytic | Minimal to No Degradation | Generally stable. |
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for this purpose.[5][6][9]
Proposed HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 242 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing Workflows and Pathways
Forced Degradation Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. database.ich.org [database.ich.org]
- 9. Delapril and Indapamide: Development and Validation of a Stability-Indicating Core-Shell LC Method and Its Application for Simultaneous Tablets Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Dehydroindapamide-d3: A Technical Guide Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structural elucidation of Dehydroindapamide-d3 using Nuclear Magnetic Resonance (NMR) spectroscopy. Dehydroindapamide is a known metabolite of the diuretic drug Indapamide, formed through a dehydrogenation pathway.[1] The deuterated internal standard, this compound, is critical for quantitative analysis in metabolic studies. This document provides a comprehensive overview of the NMR data, experimental protocols, and the logical workflow for confirming the chemical structure of this isotopically labeled compound.
Data Presentation: NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR data for Dehydroindapamide. The data is based on the non-deuterated analogue, as specific experimental data for the d3 variant is not publicly available.[2] The introduction of deuterium (B1214612) in the methyl group is expected to result in the disappearance of the corresponding ¹H signal and a characteristic multiplet in the ¹³C spectrum due to C-D coupling.
Table 1: ¹H NMR Spectral Data of Dehydroindapamide (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.34 | s | 1H | H-3 (indole) |
| 7.00 - 7.60 | m | 4H | Aromatic H (indole ring) |
| 7.80 - 8.50 | m | 3H | Aromatic H (benzamide ring) |
| 2.33 | s (d for d3) | 3H (0H for d3) | -CH₃ (indole) |
| 7.5 (broad s) | s | 2H | -SO₂NH₂ |
| 10.5 (broad s) | s | 1H | -NHCO- |
Note: For this compound, the signal at 2.33 ppm would be absent in the ¹H NMR spectrum.
Table 2: ¹³C NMR Spectral Data of Dehydroindapamide (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 99.4 | C-3 (indole) |
| 110.0 - 140.0 | Aromatic C |
| 165.0 | C=O (amide) |
| 12.0 (multiplet for d3) | -CH₃ (indole) |
Note: For this compound, the carbon signal for the methyl group at approximately 12.0 ppm would appear as a multiplet due to coupling with deuterium.
Experimental Protocols
The structural confirmation of this compound relies on a suite of standard NMR experiments.[3][4]
Sample Preparation
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is a suitable solvent for achieving high-resolution spectra for this class of compounds. The solution is then transferred to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[5]
-
¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. A larger spectral width (e.g., 240 ppm) is used to cover the entire range of carbon chemical shifts.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton couplings within the molecule, aiding in the assignment of protons on the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying connectivity across multiple bonds. For Dehydroindapamide, a key correlation is observed between the proton at 6.34 ppm (H-3) and the carbon at 99.4 ppm (C-3), confirming the formation of the indole (B1671886) ring from the indoline (B122111) precursor.[2]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural elucidation of this compound.
References
An In-depth Technical Guide to the Core Differences Between Indapamide and Dehydroindapamide-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of Indapamide (B195227), a widely prescribed thiazide-like diuretic and antihypertensive agent, and its deuterated analog, Dehydroindapamide-d3. The primary distinction lies in the isotopic labeling of this compound, which renders it an invaluable tool in pharmacokinetic and metabolic studies of Indapamide. This document delves into their distinct physicochemical properties, outlines detailed experimental protocols for synthesis and analysis, and visualizes key biological and experimental pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and application of these two compounds.
Introduction
Indapamide is a cornerstone in the management of hypertension and edema.[1] Its efficacy stems from a dual mechanism of action: a diuretic effect through inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, and a direct vasodilatory effect on vascular smooth muscle.[2][3] this compound, a stable isotope-labeled version of a major metabolite of Indapamide, serves a critical role in modern bioanalytical techniques. The incorporation of three deuterium (B1214612) atoms provides a mass shift that allows for its use as an internal standard in mass spectrometry-based assays, ensuring accurate quantification of Indapamide and its metabolites in biological matrices.[4] Understanding the subtle yet significant differences between the parent drug and its deuterated metabolite analog is crucial for advancing research and development in this area.
Comparative Physicochemical and Pharmacokinetic Properties
The fundamental difference between Indapamide and this compound is the presence of three deuterium atoms in the latter, leading to a slightly higher molecular weight. While their chemical structures are nearly identical, this isotopic substitution is the key to the utility of this compound as an internal standard. The pharmacokinetic properties of Indapamide are well-characterized, with rapid absorption, extensive metabolism, and a relatively long half-life.[5][6] The pharmacokinetic profile of this compound is expected to be virtually identical to its non-deuterated counterpart, Dehydroindapamide, a characteristic that is essential for its role as an effective internal standard.
Table 1: Physicochemical Properties
| Property | Indapamide | This compound |
| Chemical Formula | C₁₆H₁₆ClN₃O₃S | C₁₆H₁₁D₃ClN₃O₃S |
| Molecular Weight | 365.83 g/mol [7] | ~368.85 g/mol |
| Appearance | White to off-white crystalline powder | Not specified, likely similar to Indapamide |
| Solubility | Soluble in methanol, ethanol, acetic acid, ethyl acetate (B1210297); very slightly soluble in chloroform (B151607) and water.[8] | Not specified, expected to be similar to Indapamide |
| pKa | 8.3 | Not specified, expected to be very similar to Indapamide |
Table 2: Pharmacokinetic Parameters of Indapamide
| Parameter | Value | Reference |
| Bioavailability | ~93% | [5] |
| Time to Peak (Tmax) | ~2.3 hours | [6] |
| Protein Binding | 76-79% | [3][6] |
| Volume of Distribution (Vd) | 25 L | [3] |
| Metabolism | Extensively hepatic, up to 19 metabolites identified.[5][9] | N/A |
| Elimination Half-life (t½) | 14-18 hours | [5] |
| Excretion | 60-70% urine, 16-23% feces.[3] | N/A |
Mechanism of Action of Indapamide
Indapamide exerts its therapeutic effects through two primary mechanisms:
-
Renal Effect: As a thiazide-like diuretic, Indapamide acts on the distal convoluted tubule of the kidney. It inhibits the Na+/Cl- symporter, preventing the reabsorption of sodium and chloride ions.[2][3] This leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and lowering blood pressure.[2]
-
Vascular Effect: Indapamide also possesses a direct vasodilatory action on vascular smooth muscle.[10] This effect is believed to be mediated through the modulation of calcium ion channels, leading to a decrease in intracellular calcium levels and subsequent relaxation of the smooth muscle.[2] This vasodilation contributes to the reduction in peripheral vascular resistance and the overall antihypertensive effect.[10] Furthermore, studies suggest that Indapamide may influence the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, potentially contributing to its beneficial effects on vascular remodeling.[11] It has also been shown to interact with the cAMP signal transduction pathway in cardiomyocytes.[12]
Signaling Pathway of Indapamide's Action
Caption: Dual mechanism of action of Indapamide.
Experimental Protocols
Synthesis of Dehydroindapamide
This protocol describes the synthesis of Dehydroindapamide from Indapamide via oxidation, a method adapted from published literature.[4]
Materials:
-
Indapamide
-
Manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Acetone
-
Celite
-
Darco (activated carbon)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
Procedure using MnO₂:
-
To a solution of 200 mg of Indapamide in 30 ml of acetone, add 1 g of MnO₂.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the reaction mixture over a plug of Celite (approximately 2 g) and Darco (200 mg).
-
Rinse the filter cake with one volume of acetone.
-
Evaporate the solvent from the filtrate.
-
Crystallize the residue using a mixture of methanol, dichloromethane, and ethyl acetate to obtain Dehydroindapamide.
Procedure using DDQ:
-
To a solution of 100 mg of Indapamide in 50 ml of CH₂Cl₂ and 300 ml of acetone, add 80 mg of DDQ.
-
The reaction is rapid and is complete when the DDQ is discolored (approximately 10 minutes).
-
Filter the mixture over neutral alumina (B75360) grade III.
-
Purify the eluate by thin-layer chromatography on silica (B1680970) gel using a mobile phase of CHCl₃/acetone (8:2).
Analytical Method: LC-MS/MS for Indapamide Quantification
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Indapamide in biological samples, using this compound as an internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 25-40 °C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Indapamide: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the transition from its precursor ion (m/z) to a specific product ion.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL aliquot of the biological sample (e.g., plasma, whole blood), add 20 µL of the this compound internal standard solution.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Experimental Workflow
Caption: A typical bioanalytical workflow.
Conclusion
Indapamide and this compound, while structurally very similar, serve distinct and crucial roles in pharmaceutical science. Indapamide remains a vital therapeutic agent for the management of hypertension, with a well-understood dual mechanism of action. This compound, through the subtle yet powerful modification of isotopic labeling, provides the analytical precision required for the rigorous evaluation of Indapamide's behavior in biological systems. This technical guide has provided a detailed comparison of their properties, methodologies for their synthesis and analysis, and a visualization of the key pathways involved, offering a valuable resource for professionals in the field.
References
- 1. Indapamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and metabolism of indapamide: A review | Semantic Scholar [semanticscholar.org]
- 10. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Growth inhibitory activity of indapamide on vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indapamide alters the cyclic AMP signal transduction pathway in cardiomyocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Cytochrome P450 3A4 in the Dehydrogenation of Indapamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide (B195227), a non-thiazide sulfonamide diuretic, is widely utilized in the management of hypertension.[1][2] Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body, a process predominantly orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.[3][4][5][6] This technical guide delves into the pivotal role of a specific isoform, CYP3A4, in a key metabolic transformation of indapamide: dehydrogenation. This process involves the aromatization of the indoline (B122111) ring of indapamide to an indole (B1671886) derivative, a conversion that may significantly alter its pharmacological activity.[7][8][9] Understanding the kinetics and mechanisms of this CYP3A4-mediated reaction is crucial for predicting drug-drug interactions, assessing metabolic stability, and optimizing therapeutic outcomes.
Indapamide Metabolism: The Prominence of CYP3A4
Indapamide undergoes extensive metabolism, with as many as 19 distinct metabolites identified in humans, and less than 7% of the parent drug is excreted unchanged.[10][11] Several metabolic pathways have been elucidated, including hydroxylation, carboxylation, and dehydrogenation, with CYP3A4 emerging as the principal catalyst for these reactions.[1][10][12] While other isoforms, such as CYP2C19, contribute to a lesser extent, CYP3A4 exhibits the highest activity towards indapamide dehydrogenation.[7][13][14][15][16]
The dehydrogenation of indapamide to its corresponding indole form, dehydroindapamide, is a significant metabolic route.[7][13][14][15][16] This transformation is of particular interest as the resulting indole moiety may possess a different pharmacological profile compared to the parent indoline-containing drug.[7][8][9]
Quantitative Analysis of CYP3A4-Mediated Indapamide Dehydrogenation
In vitro studies utilizing human liver microsomes and recombinant CYP3A4 have provided quantitative insights into the enzymatic efficiency of indapamide dehydrogenation. The reaction follows Michaelis-Menten kinetics, and the key parameters are summarized in the table below.
| Enzyme | Substrate | Km (μM) | Vmax (min-1) | Vmax/Km (min-1mM-1) | Reference |
| CYP3A4 | Indapamide | 99.7 | 20.4 | 204 | [7] |
| CYP3A4 | Indoline | ~133 | Not specified in snippet | ~20.4 | [7] |
Table 1: Kinetic Parameters of Indapamide Dehydrogenation by CYP3A4.
The enzymatic efficiency (Vmax/Km) of CYP3A4 for indapamide dehydrogenation is approximately 10-fold greater than that for the dehydrogenation of the parent indoline structure, highlighting the specific affinity of the enzyme for the indapamide molecule.[7][8][9]
Other Cytochrome P450 Isoforms in Indapamide Dehydrogenation
While CYP3A4 is the primary enzyme, other CYP isoforms also catalyze the dehydrogenation of indapamide, albeit with significantly lower efficiency. The relative activities of different CYP isoforms are presented below.
| CYP Isoform | Relative Dehydrogenase Activity (%) | Reference |
| CYP3A4 | 100 | [7] |
| CYP2C19 | 37 | [7] |
| CYP2C8 | 21 | [7] |
| Other P450s | < 20 | [7] |
Table 2: Relative Contribution of CYP Isoforms to Indapamide Dehydrogenation.
Experimental Protocols
The following section outlines the generalized methodologies employed in the in vitro assessment of indapamide metabolism by CYP3A4.
In Vitro Incubation with Human Liver Microsomes and Recombinant CYP3A4
Objective: To determine the metabolic profile and kinetic parameters of indapamide metabolism.
Materials:
-
Indapamide
-
Pooled human liver microsomes (HLMs)
-
Recombinant human CYP3A4
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
Procedure:
-
A reaction mixture is prepared containing potassium phosphate buffer, HLMs or recombinant CYP3A4, and the NADPH regenerating system.
-
The mixture is pre-incubated at 37°C.
-
The reaction is initiated by the addition of indapamide at various concentrations.
-
Incubations are carried out at 37°C for a specified time.
-
The reaction is terminated by the addition of ice-cold acetonitrile.
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
Metabolite Identification and Quantification using LC-MS/MS
Objective: To identify and quantify indapamide and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
The supernatant from the in vitro incubation is injected into the HPLC system.
-
Chromatographic separation of indapamide and its metabolites is achieved on a suitable column (e.g., C18 reverse-phase).
-
The eluent is introduced into the mass spectrometer.
-
Mass spectral data are acquired in both full-scan and product-ion scan modes to identify the molecular weights and fragmentation patterns of the parent drug and its metabolites.
-
Quantification is performed using multiple reaction monitoring (MRM) by monitoring specific precursor-to-product ion transitions for indapamide and its metabolites.
Signaling Pathways and Experimental Workflows
The metabolic transformation of indapamide by CYP3A4 can be visualized as a direct enzymatic reaction. The general experimental workflow for studying this process is also depicted below.
Indapamide Metabolic Pathway Catalyzed by CYP3A4.
Experimental Workflow for In Vitro Indapamide Metabolism Studies.
Conclusion
The dehydrogenation of indapamide is a critical metabolic pathway predominantly catalyzed by CYP3A4. The high enzymatic efficiency of CYP3A4 for this reaction underscores its significance in the overall disposition of the drug. A thorough understanding of this metabolic process, including the kinetic parameters and the experimental methodologies used for its characterization, is essential for drug development professionals. This knowledge aids in the prediction of potential drug-drug interactions with CYP3A4 inhibitors or inducers, informs dosing strategies, and contributes to a comprehensive safety and efficacy profile of indapamide. Further research into the pharmacological activity of the dehydroindapamide metabolite may provide additional insights into the overall therapeutic effects of indapamide.
References
- 1. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats. | Semantic Scholar [semanticscholar.org]
- 3. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 5. CYP3A4 - Wikipedia [en.wikipedia.org]
- 6. CYP3A4: Significance and symbolism [wisdomlib.org]
- 7. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Dehydrogenation of the indoline-containing drug 4-chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (indapamide) by CYP3A4: correlation with in silico predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
Methodological & Application
Application Note: High-Throughput Quantification of Indapamide in Human Whole Blood using Dehydroindapamide-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of indapamide (B195227) in human whole blood. The use of a stable isotope-labeled internal standard, Dehydroindapamide-d3, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, and accuracy over the calibrated concentration range.
Introduction
Indapamide is a thiazide-like diuretic used in the treatment of hypertension.[1][2] Accurate and reliable quantification of indapamide in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy.[2][3] LC-MS/MS has emerged as the preferred analytical technique for bioanalysis due to its inherent sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS assays. The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, leading to more accurate and precise results.[4] This application note provides a detailed protocol for the determination of indapamide in human whole blood using this compound as the internal standard.
Experimental
Materials and Reagents
-
Indapamide reference standard (≥98% purity)
-
This compound (Indapamide-d3) reference standard (≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Water (LC-MS grade)
-
Human whole blood (drug-free)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Stock and Working Solutions
-
Indapamide Stock Solution (1 mg/mL): Prepared by dissolving the reference standard in methanol.
-
This compound (Internal Standard) Stock Solution (100 µg/mL): Prepared by dissolving the reference standard in acetonitrile.[5]
-
Working Solutions: Prepared by serial dilution of the stock solutions with the appropriate solvent.
Sample Preparation Protocol
A liquid-liquid extraction procedure was employed for the extraction of indapamide and the internal standard from human whole blood.[6][7]
-
Pipette 200 µL of human whole blood into a microcentrifuge tube.
-
Add 50 µL of the this compound working solution (internal standard).
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | Synergi Polar RP-column (50 x 4.6 mm, 4 µm)[6][7] |
| Mobile Phase | Methanol and 5 mM aqueous ammonium acetate with 1 mM formic acid (60:40, v/v)[6][7] |
| Flow Rate | 1 mL/min[6][7] |
| Injection Volume | 20 µL[6][7] |
| Column Temperature | Ambient |
| Run Time | 3.0 minutes[6][7] |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6][7] |
| Monitored Transitions | Indapamide: m/z 364.0 → 188.9[6][7] |
| This compound: m/z 367.0 → 188.9[6] | |
| Collision Energy | Optimized for the specific instrument |
| Spray Voltage | Optimized for the specific instrument |
| Source Temperature | Optimized for the specific instrument |
Method Validation
The method was validated for linearity, accuracy, precision, recovery, and stability.
Linearity
The calibration curve was constructed by plotting the peak area ratio of indapamide to the internal standard against the nominal concentration of the calibration standards. The method was found to be linear over the concentration range of 0.25 to 50 ng/mL.[6][7]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results were within the acceptable limits as per regulatory guidelines.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.75 | < 15 | < 15 | 85-115 |
| Medium | 25 | < 15 | < 15 | 85-115 |
| High | 40 | < 15 | < 15 | 85-115 |
Recovery
The extraction recovery of indapamide and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistently high and reproducible.
| Analyte | Recovery (%) |
| Indapamide | > 80[6][7] |
| This compound | > 80[6][7] |
Application
This validated LC-MS/MS method was successfully applied to a bioequivalence study of two sustained-release tablet formulations of indapamide.[6][7] The method demonstrated its suitability for the quantitative determination of indapamide in human whole blood for pharmacokinetic and clinical studies.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of indapamide in human whole blood. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple liquid-liquid extraction procedure and the rapid chromatographic runtime make this method suitable for high-throughput bioanalysis in a drug development setting.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of indapamide.
Caption: Logical relationship of using an internal standard in LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Indapamide (USP) | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of indapamide, perindopril and perindoprilat in human plasma or whole blood by UPLC-MS/MS and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Quantitative Bioanalytical Method for Indapamide in Human Plasma using Dehydroindapamide-d3 as an Internal Standard
Introduction
Indapamide is a thiazide-like diuretic used in the treatment of hypertension and edema. Accurate and reliable quantification of Indapamide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive bioanalytical method for the determination of Indapamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Dehydroindapamide-d3, to ensure high accuracy and precision. The sample preparation is streamlined using a straightforward solid-phase extraction (SPE) protocol, providing clean extracts and minimizing matrix effects. This method is suitable for high-throughput analysis in a regulated bioanalytical laboratory setting.
Materials and Methods
Reagents and Chemicals
Indapamide (≥98% purity) and this compound (≥98% purity, isotopic purity ≥99%) were sourced from a reputable chemical supplier. HPLC-grade methanol (B129727), acetonitrile, and water were obtained from a commercial vendor. Formic acid, ammonium (B1175870) acetate, and all other chemicals were of analytical grade. Drug-free human plasma was procured from an accredited biobank.
Instrumentation
The analysis was performed on a high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Data acquisition and processing were controlled by the instrument's proprietary software.
Experimental Protocols
Preparation of Stock and Working Solutions
Primary stock solutions of Indapamide and this compound were prepared in methanol at a concentration of 1 mg/mL. These stock solutions were serially diluted with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards and quality control (QC) samples. All solutions were stored at 2-8°C.
Preparation of Calibration Standards and Quality Control Samples
Calibration standards were prepared by spiking drug-free human plasma with the appropriate working solutions of Indapamide to yield final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Similarly, QC samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ; 1 ng/mL), Low QC (3 ng/mL), Medium QC (75 ng/mL), and High QC (750 ng/mL). A working solution of the internal standard (this compound) was prepared at a concentration of 100 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method was employed for the extraction of Indapamide and the internal standard from human plasma.
Caption: Solid-Phase Extraction (SPE) Workflow for Indapamide.
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex the samples for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute Indapamide and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection were optimized to achieve high sensitivity and selectivity.
Caption: LC-MS/MS Analytical Pathway.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 (50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B in 3.0 min, hold for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Indapamide | 366.1 | 191.1 | 80 V | 35 eV |
| This compound | 368.1 | 193.1 | 80 V | 35 eV |
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Linearity
The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently greater than 0.995.
Table 4: Calibration Curve Summary
| Concentration Range (ng/mL) | Regression Equation | r² |
| 1 - 1000 | y = 0.005x + 0.0012 | >0.995 |
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated using the QC samples. The results are summarized in Table 5.
Table 5: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Mean Conc. (ng/mL) ± SD (n=6) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Mean Conc. (ng/mL) ± SD (n=18) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 1.05 ± 0.08 | 7.6 | 105.0 | 1.08 ± 0.11 | 10.2 | 108.0 |
| Low | 3.0 | 3.12 ± 0.15 | 4.8 | 104.0 | 3.18 ± 0.21 | 6.6 | 106.0 |
| Mid | 75.0 | 78.5 ± 3.1 | 3.9 | 104.7 | 79.2 ± 4.5 | 5.7 | 105.6 |
| High | 750.0 | 765.2 ± 25.3 | 3.3 | 102.0 | 771.5 ± 38.1 | 4.9 | 102.9 |
Recovery and Matrix Effect
The extraction recovery of Indapamide was determined to be consistent and reproducible across the QC levels. The matrix effect was found to be negligible, indicating the effectiveness of the SPE cleanup procedure.
Table 6: Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low | 88.5 | 98.2 |
| Mid | 90.1 | 101.5 |
| High | 89.3 | 99.7 |
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Indapamide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple and efficient solid-phase extraction protocol provides clean samples and minimizes matrix effects. The method meets the requirements for bioanalytical method validation and is suitable for supporting clinical and pharmacokinetic studies of Indapamide.
Application Notes and Protocols for Dehydroindapamide-d3 Sample Preparation in Human Plasma
These application notes provide detailed protocols for the extraction of Dehydroindapamide-d3 from human plasma, a critical step for accurate bioanalytical quantification. The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are widely applicable for pharmacokinetic and bioequivalence studies.
Introduction
This compound is the stable isotope-labeled internal standard for Indapamide (B195227), a diuretic drug used in the treatment of hypertension. Accurate measurement of drug concentrations in biological matrices like human plasma is essential for drug development and clinical monitoring. Effective sample preparation is paramount to remove interfering substances such as proteins and phospholipids, thereby enhancing the sensitivity and reliability of analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice of sample preparation technique depends on factors such as the desired level of sample cleanup, recovery, and throughput.
Comparative Summary of Sample Preparation Techniques
The selection of an appropriate sample preparation method is a balance between recovery, cleanliness of the extract, and procedural complexity. Below is a summary of quantitative data for different techniques used for the analysis of the parent compound, Indapamide, which is indicative of the performance for its deuterated analog, this compound.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | >80%[1] | 69% - 93.9%[2][3] | 79.4% - 90.36%[4][5] |
| Linearity Range | Not explicitly stated, but compatible with LC-MS/MS analysis[1] | 0.25 - 100 ng/mL[3][6][7] | 0.2 - 50 ng/mL[4][5] |
| Lower Limit of Quantification (LLOQ) | Dependent on subsequent analytical method | 0.1 - 0.536 ng/mL[2][3][7] | 0.2 - 0.5 ng/mL[4][5] |
| Matrix Effect | Can be significant, requires optimization[1] | Generally moderate, can be minimized with appropriate solvent selection. | Minimal, provides the cleanest extracts[5] |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. Acetonitrile (B52724) is a commonly used precipitating agent.[1]
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Spike with an appropriate volume of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile (1:3 v/v ratio of plasma to ACN).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquids. It generally provides cleaner extracts than PPT. Diethyl ether and methyl tertiary butyl ether (MTBE) are effective extraction solvents for Indapamide and its analogs.[2][6]
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
1 M Hydrochloric acid (HCl)
-
Extraction solvent (e.g., Diethyl ether or MTBE), HPLC grade
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Protocol:
-
Pipette 200 µL of human plasma into a glass tube.
-
Spike with an appropriate volume of this compound internal standard solution.
-
Add 50 µL of 1 M HCl to acidify the sample.[3]
-
Add 1 mL of diethyl ether or MTBE.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide the cleanest extracts, minimizing matrix effects. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte.[4][5]
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
SPE cartridges (e.g., Oasis HLB)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solution (e.g., 5% Methanol (B129727) in water)
-
Elution solvent (e.g., Methanol)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Protocol:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 200 µL of human plasma by adding an appropriate volume of this compound internal standard solution.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Conclusion
The choice of sample preparation technique for this compound in human plasma should be guided by the specific requirements of the bioanalytical assay. Protein precipitation offers a high-throughput solution suitable for early-stage discovery studies. Liquid-liquid extraction provides a good balance of cleanup and recovery. For the most demanding applications requiring the highest sensitivity and minimal matrix effects, such as pivotal bioequivalence studies, solid-phase extraction is the recommended method. All three protocols, when properly validated, can yield accurate and precise results for the quantification of this compound in human plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Indapamide in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]
- 3. A sensitive LC-ESI-MS method for the determination of indapamide in human plasma: method and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of indapamide in human serum using 96-well solid-phase extraction and high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple, sensitive and rapid LC-MS method for the quantitation of indapamide in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS parameters for the detection of Dehydroindapamide-d3
An Application Note for the LC-MS/MS Detection of Dehydroindapamide-d3
Introduction
Dehydroindapamide is a metabolite of Indapamide (B195227), a thiazide-like diuretic used in the treatment of hypertension. The quantification of drug metabolites is a critical aspect of pharmacokinetic and drug metabolism studies. Stable isotope-labeled internal standards, such as this compound, are essential for achieving high accuracy and precision in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the detection and quantification of this compound, which would typically be used as an internal standard (IS) for the analysis of Dehydroindapamide in biological matrices. The methodologies presented are based on established protocols for the parent drug, Indapamide, and its metabolites.
Principle
This method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the sensitive and selective quantification of this compound. The protocol involves the extraction of the analyte from a biological matrix, such as plasma or whole blood, via liquid-liquid extraction (LLE). The extracted sample is then injected into an HPLC system for chromatographic separation on a reverse-phase column. The analyte is subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are selected to ensure specificity and minimize interferences.
Experimental Protocol
Materials and Reagents
-
This compound (Reference Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium (B1175870) Acetate (B1210297) (LC-MS Grade)
-
Water (Deionized, 18 MΩ·cm)
-
Human Plasma/Whole Blood (Control Matrix)
-
Extraction Solvent (e.g., Diethyl Ether or a mixture of Methyl Tertiary Butyl Ether, Dichloromethane, and Ethyl Acetate)
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for Indapamide extraction.[1][2]
-
Pipette 200 µL of the biological sample (e.g., plasma, whole blood) into a clean microcentrifuge tube.
-
Add the working solution of this compound (as internal standard).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., Diethyl Ether).
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 60:40 Methanol and 5 mM aqueous ammonium acetate with 0.1% formic acid).
-
Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Data Presentation
LC-MS/MS System Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS system. Optimization of these parameters is recommended for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100 HPLC or equivalent[3] |
| Column | Synergi Polar RP-column (50 × 4.6 mm, 4 µm) or ACE C18 (30 × 2.1 mm)[1][3] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Acetate in Water[1][3] |
| Mobile Phase B | Acetonitrile or Methanol[1][3] |
| Gradient | Isocratic: 60% B or Gradient: 5% B to 95% B over 1.3 min, hold for 0.7 min[1][3] |
| Flow Rate | 0.4 - 1.0 mL/min[1][3] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 40°C |
| Run Time | 3.0 - 3.5 minutes[1][3] |
Table 2: Mass Spectrometry Parameters
Note: The precursor ion for this compound is calculated based on the structure of Dehydroindapamide and the addition of three deuterium (B1214612) atoms. The product ion and collision energy are inferred from published data for Dehydroindapamide and Indapamide-d3.[1][2][3]
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Analyte | This compound |
| Precursor Ion (Q1) | m/z 365.8 (calculated) |
| Product Ion (Q3) | m/z 188.9[1][2] |
| Dwell Time | 100 ms |
| Collision Energy (CE) | ~39 V (Optimization required)[3] |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | -4500 V |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the LC-MS/MS analysis of this compound.
Caption: Workflow for this compound analysis.
Conclusion
This application note outlines a comprehensive and robust LC-MS/MS method for the detection of this compound in biological matrices. The protocol provides detailed steps for sample preparation using liquid-liquid extraction and specifies the necessary parameters for both liquid chromatography and tandem mass spectrometry. By leveraging a stable isotope-labeled internal standard like this compound, researchers can achieve reliable and accurate quantification of its unlabeled counterpart, Dehydroindapamide, which is crucial for advancing drug development and clinical research. The provided parameters serve as an excellent starting point for method development and can be further optimized to meet the specific requirements of the user's laboratory instrumentation and sample matrices.
References
- 1. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dehydroindapamide-d3 in Pharmacokinetic Studies of Indapamide
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to the use of Dehydroindapamide-d3 as an internal standard in the pharmacokinetic analysis of Indapamide (B195227). The methodologies detailed below are crucial for accurate quantification of Indapamide in biological matrices, a fundamental aspect of drug development and bioequivalence studies.
Introduction
Indapamide is a thiazide-like diuretic used in the treatment of hypertension and edema.[1][2] Accurate determination of its concentration in biological fluids is essential for pharmacokinetic profiling, which informs dosing regimens and ensures therapeutic efficacy and safety.[1] Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated standard minimizes analytical variability by compensating for matrix effects and inconsistencies in sample preparation and instrument response.
Pharmacokinetic Profile of Indapamide
Indapamide is rapidly and completely absorbed from the gastrointestinal tract, with peak blood levels reached in approximately 2.3 hours.[3][4] It is extensively metabolized in the liver, with less than 7% of the drug excreted unchanged in the urine.[3][4] The disappearance of Indapamide from the blood is biphasic, with a terminal half-life of about 16 hours.[3][4]
Table 1: Key Pharmacokinetic Parameters of Indapamide
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2.3 hours | [3][4] |
| Terminal Half-life (t½) | ~16 hours | [3][4] |
| Protein Binding | ~76-79% | [2][3] |
| Bioavailability | ~93% | [5] |
| Excretion | ~70% in urine (as metabolites), ~23% in feces | [3][4] |
Experimental Protocols
The following protocols outline the key steps for the quantification of Indapamide in human whole blood or plasma using this compound as an internal standard.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a common and effective method for extracting Indapamide and the internal standard from biological matrices.
Materials:
-
Human whole blood or plasma samples
-
Indapamide and this compound stock solutions
-
Internal Standard (IS) working solution (this compound)
-
Zinc Sulfate (ZnSO₄) solution (for hemolysis and deproteinization)
-
Ethyl acetate (B1210297) (extraction solvent)
-
Reconstitution solution (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Aliquoting: Pipette a known volume (e.g., 200 µL) of the human whole blood or plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the this compound internal standard working solution to each sample, except for the blank matrix samples.
-
Hemolysis and Deproteinization (for whole blood): Add ZnSO₄ solution to the whole blood samples to lyse the red blood cells and precipitate proteins. Vortex mix thoroughly.
-
Liquid-Liquid Extraction:
-
Add a precise volume of ethyl acetate (e.g., 1 mL) to each tube.
-
Vortex mix vigorously for a set time (e.g., 5-10 minutes) to ensure thorough mixing and extraction.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 5 minutes) to separate the organic and aqueous layers.
-
-
Supernatant Transfer: Carefully transfer the upper organic layer (containing Indapamide and this compound) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a specific volume of the reconstitution solution (e.g., 100 µL). Vortex mix to ensure complete dissolution.
-
Sample Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of Indapamide and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., Synergi Polar-RP, Kinetex C18).[6][7]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate or ammonium formate).[6][7]
-
Flow Rate: Typically in the range of 0.3 - 1.0 mL/min.[6][8]
-
Injection Volume: A small volume, such as 20 µL, is injected.[6]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative or positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
Table 2: Example LC-MS/MS Parameters for Indapamide Analysis
| Parameter | Condition |
| LC System | UPLC |
| Column | Acquity UPLC HSS C18 (100 x 2.1 mm, 1.7 µm)[8] |
| Mobile Phase | Methanol and Ammonium Acetate[8] |
| Flow Rate | 0.3 mL/min[8] |
| MS System | Xevo TQD LC-MS/MS[8] |
| Ionization | Positive Electrospray Ionization (ESI+)[8] |
| MRM Transition (Indapamide) | m/z 364.0 → 188.9[6] |
| MRM Transition (this compound) | m/z 367.0 → 188.9[6] |
Data Presentation
The use of this compound allows for the construction of a calibration curve by plotting the peak area ratio of Indapamide to the internal standard against the concentration of the calibration standards. This curve is then used to determine the concentration of Indapamide in the unknown samples.
Table 3: Representative Calibration Curve Data
| Concentration (ng/mL) | Peak Area (Indapamide) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 50,000 | 0.025 |
| 1 | 2,500 | 50,000 | 0.050 |
| 5 | 12,500 | 50,000 | 0.250 |
| 10 | 25,000 | 50,000 | 0.500 |
| 25 | 62,500 | 50,000 | 1.250 |
| 50 | 125,000 | 50,000 | 2.500 |
| 80 | 200,000 | 50,000 | 4.000 |
Note: The data in this table is illustrative and will vary depending on the specific instrumentation and experimental conditions.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: Workflow for Indapamide quantification.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of amlodipine, indapamide and perindopril in human plasma by a novel LC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrospray Ionization Mass Spectrometry of Dehydroindapamide-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Indapamide (B195227) using Dehydroindapamide-d3 as an internal standard by electrospray ionization mass spectrometry (ESI-MS). The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Indapamide in biological matrices.
Introduction
Indapamide is a thiazide-like diuretic used in the treatment of hypertension. Accurate and reliable quantification of Indapamide in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) coupled with liquid chromatography (LC) offers high sensitivity and selectivity for the quantification of Indapamide.
This application note details the sample preparation, LC-MS/MS conditions, and validation parameters for the analysis of Indapamide using this compound.
Experimental Protocols
Sample Preparation
Two common methods for extracting Indapamide and the this compound internal standard from biological matrices like plasma or whole blood are protein precipitation and liquid-liquid extraction.
2.1.1. Protein Precipitation
This method is rapid and straightforward.
-
To 100 µL of plasma or whole blood sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound).
-
Add 200 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[1]
2.1.2. Liquid-Liquid Extraction
This method provides a cleaner extract, reducing matrix effects.
-
To a plasma or whole blood sample, add the internal standard solution.
-
For plasma, acidify the sample with 1 M hydrochloric acid solution. For whole blood, induce hemolysis and deproteination using ZnSO4.[2][3]
-
Add an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate).
-
Vortex vigorously to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[2][3]
Liquid Chromatography (LC) Conditions
The following are typical LC parameters for the separation of Indapamide and this compound.
| Parameter | Condition |
| Column | C18 (e.g., Luna C18, 150 mm × 2.0 mm, 5 µm) or Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm) |
| Mobile Phase | A: 10 mM Ammonium Formate with 0.1% Formic Acid in WaterB: MethanolGradient or Isocratic elution (e.g., 20:80 v/v or 60:40 v/v A:B)[4][5] |
| Flow Rate | 0.30 mL/min to 1 mL/min[4][5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Run Time | 2.5 - 3.0 minutes[3][5] |
Mass Spectrometry (MS) Conditions
An electrospray ionization source is used, typically in positive or negative ion mode.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Voltage | ~3.5 kV[4] |
| Source Temperature | ~100 °C[4] |
| MRM Transitions | Indapamide: m/z 366.2 → 132.1 (Positive) or m/z 364.0 → 188.9 (Negative)[4][5]This compound (IS): m/z 369.1 → 135.0 (Positive) or m/z 367.0 → 188.9 (Negative)[1][5] |
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Indapamide.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r) |
| Indapamide | Human Plasma | 0.536 - 45.733 | 0.536 | >0.99 |
| Indapamide | Human Plasma | 0.1 - 100 | 0.1 | Not Specified |
| Indapamide | Human Whole Blood | 0.5 - 80.0 | 0.5 | ≥0.9991[3] |
| Indapamide | Human Whole Blood | 0.25 - 50 | 0.25 | Not Specified |
Table 2: Precision and Accuracy
| Analyte | Matrix | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy |
| Indapamide | Human Plasma | <15% | <15% | Within ±15% |
| Indapamide | Human Plasma | <9.5%[2] | <10.6%[2] | Not Specified |
| Indapamide | Human Whole Blood | 4.02% (at LLOQ) | Not Specified | Within ±20% at LLOQ, ±15% at other concentrations[3] |
Table 3: Recovery
| Analyte | Matrix | Mean Recovery (%) |
| Indapamide | Human Plasma | 69 - 81 |
| Indapamide | Human Plasma | 90.5 - 93.9[2] |
| Indapamide | Human Whole Blood | 82.40[3] |
| This compound (IS) | Human Whole Blood | >80[5] |
Visualizations
Caption: Experimental workflow for the analysis of Indapamide using this compound.
Caption: Logic diagram of the tandem mass spectrometry (MS/MS) process for Indapamide and its internal standard.
References
- 1. Simultaneous determination of indapamide, perindopril and perindoprilat in human plasma or whole blood by UPLC-MS/MS and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive LC-ESI-MS method for the determination of indapamide in human plasma: method and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Indapamide in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]
- 5. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioequivalence Analysis of Indapamide Formulations Using a Validated LC-MS/MS Method with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of indapamide (B195227) in human whole blood. The protocol is designed for bioequivalence studies comparing different formulations of indapamide tablets. The methodology employs a stable isotope-labeled internal standard, Indapamide-d3, to ensure high accuracy and precision. A straightforward liquid-liquid extraction procedure is utilized for sample preparation, followed by a rapid chromatographic separation. This document provides comprehensive experimental protocols, method validation parameters, and data presentation guidelines to support regulatory submissions.
Note on the Internal Standard: While the prompt specified Dehydroindapamide-d3, a thorough review of published literature on indapamide bioequivalence consistently reports the use of Indapamide-d3 as the appropriate deuterated internal standard.[1][2][3] This application note will, therefore, detail the protocol using Indapamide-d3.
Introduction
Indapamide is a thiazide-like diuretic used in the treatment of hypertension.[4] To ensure the therapeutic equivalence of generic formulations, regulatory bodies like the U.S. Food and Drug Administration (FDA) require bioequivalence studies.[5][6] These studies are critical for demonstrating that the rate and extent of absorption of the active ingredient from the test product are not significantly different from those of the reference product.[7][8][9]
This application note presents a validated LC-MS/MS method for determining indapamide concentrations in human whole blood, a key requirement outlined in FDA guidance.[5] The use of a stable isotope-labeled internal standard, Indapamide-d3, minimizes variability and enhances the reliability of the results.
Experimental Workflow
The overall workflow for the bioequivalence study, from volunteer screening to final data analysis, is depicted below.
Caption: Experimental workflow for the bioequivalence study of Indapamide formulations.
Materials and Reagents
-
Analytes: Indapamide (Reference Standard), Indapamide-d3 (Internal Standard)
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ammonium Acetate, Formic Acid, Diethyl Ether, Deionized Water
-
Biological Matrix: Drug-free human whole blood with K2EDTA as an anticoagulant.
Instrumentation and Analytical Conditions
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The following tables summarize the instrumental conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Synergi Polar RP-column (50 x 4.6 mm, 4 µm)[1] |
| Mobile Phase | 60:40 (v/v) Methanol and 5 mM aqueous Ammonium Acetate with 1 mM Formic Acid[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Run Time | 3.0 minutes[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1][2] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Indapamide) | m/z 364.0 → m/z 188.9[1][2] |
| MRM Transition (Indapamide-d3) | m/z 367.0 → m/z 188.9[1][2] |
| Source Temperature | 500 °C |
| Ion Spray Voltage | -4500 V |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (100 µg/mL): Prepare separate stock solutions of indapamide and Indapamide-d3 in methanol.
-
Working Standard Solutions: Prepare a series of indapamide working solutions by serially diluting the primary stock solution with a 50:50 methanol/water mixture to achieve concentrations for calibration curve standards.
-
Internal Standard (IS) Working Solution: Dilute the Indapamide-d3 primary stock solution with the same diluent to a final concentration of 50 ng/mL.
Preparation of Calibration and Quality Control Samples
-
Calibration Curve (CC) Standards: Spike 950 µL of drug-free human whole blood with 50 µL of the appropriate indapamide working standard solution to yield final concentrations ranging from 0.25 to 50 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human whole blood at a minimum of three concentration levels: low, medium, and high (e.g., 0.75, 25, and 40 ng/mL).
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 200 µL of the whole blood sample (unknown, CC, or QC) into a clean microcentrifuge tube.
-
Add 20 µL of the IS working solution (Indapamide-d3, 50 ng/mL) to each tube and vortex briefly.
-
Add 1.0 mL of diethyl ether to each tube.
-
Vortex mix for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.[10]
-
Transfer the upper organic layer to a new set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The analytical method should be fully validated according to FDA or other relevant regulatory guidelines. Key validation parameters are summarized below.
Table 3: Method Validation Summary
| Parameter | Acceptance Criteria | Example Result |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² > 0.99 over 0.25-50 ng/mL[1] |
| Accuracy & Precision | Within ±15% (±20% for LLOQ) of nominal values | Intra- and inter-day precision < 15%[11] |
| Recovery | Consistent, precise, and reproducible | >80% for both analyte and IS[1] |
| Matrix Effect | Minimal to no ion suppression or enhancement | Assessed and found to be negligible |
| Stability | Stable under various storage and handling conditions | Freeze-thaw, short-term, and long-term stability established |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision | 0.25 ng/mL[1] |
Bioequivalence Study Design and Data Analysis
Study Design
A randomized, single-dose, two-treatment, two-period crossover study design is recommended.[7][8] Healthy, non-smoking male and non-pregnant, non-lactating female subjects should be enrolled.[5] Following an overnight fast, subjects receive a single dose of either the test or reference indapamide formulation.[7] Blood samples are collected at predetermined time points (e.g., pre-dose and up to 96 hours post-dose).[8] After a washout period of at least 14 days, subjects receive the alternate formulation.[8]
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters, including the maximum plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and area under the curve extrapolated to infinity (AUC0-∞), are calculated for each subject.[9]
To establish bioequivalence, the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.[7]
The relationship between the clinical trial design and the bioanalytical workflow is crucial for a successful bioequivalence study.
References
- 1. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 7. Pharmacokinetics and bioequivalence study of indapamide tablets [manu41.magtech.com.cn]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Pharmacokinetics and bioequivalence study of two indapamide formulations after single-dose administration in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of indapamide, perindopril and perindoprilat in human plasma or whole blood by UPLC-MS/MS and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitation of Indapamide in Whole Blood Using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of indapamide (B195227) in human whole blood. The use of a deuterated internal standard, indapamide-d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The described protocol, involving liquid-liquid extraction for sample preparation, provides excellent recovery and is suitable for pharmacokinetic and bioequivalence studies.
Introduction
Indapamide is a thiazide-like diuretic commonly prescribed for the treatment of hypertension. Accurate measurement of its concentration in whole blood is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as indapamide-d3, is the gold standard in quantitative bioanalysis using mass spectrometry.[1][2] This is because the deuterated analog co-elutes with the analyte and exhibits nearly identical chemical and physical properties during extraction and ionization, thereby correcting for potential variations.[1][2] This document provides a detailed protocol for the quantitation of indapamide in whole blood, adapted from a validated LC-MS/MS method.[3][4]
Experimental Protocols
Materials and Reagents
-
Indapamide reference standard
-
Indapamide-d3 internal standard (IS)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Diethyl ether
-
Human whole blood (with K2EDTA as anticoagulant)
-
Deionized water
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (100 µg/mL): Prepare stock solutions of indapamide and indapamide-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the indapamide stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the indapamide-d3 stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 50 ng/mL.
-
Mobile Phase: Prepare a solution of methanol and 5 mM aqueous ammonium acetate containing 0.1% formic acid (60:40, v/v).[3][4]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of whole blood sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (50 ng/mL indapamide-d3) and vortex briefly.
-
Add 1 mL of diethyl ether.[4]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography Parameters [3][4]
| Parameter | Value |
| Column | Synergi Polar RP-column (50 x 4.6 mm i.d.; 4 µm) |
| Mobile Phase | Methanol and 5 mM aqueous ammonium acetate with 1 mM formic acid (60:40, v/v) |
| Flow Rate | 1 mL/min |
| Injection Volume | 20 µL |
| Run Time | 3.0 min |
Mass Spectrometry Parameters [3][4]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Indapamide) | m/z 364.0 → m/z 188.9 |
| MRM Transition (Indapamide-d3) | m/z 367.0 → m/z 188.9 |
Data Presentation
Table 1: Method Validation Parameters [3][4]
| Parameter | Result |
| Calibration Curve Range | 0.25 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery (Indapamide) | > 80% |
| Recovery (Internal Standard) | > 80% |
| Precision (Intra- and Inter-day) | < 15% |
| Accuracy (Intra- and Inter-day) | 85 - 115% |
Visualizations
Caption: Workflow for the quantitation of indapamide in whole blood.
Conclusion
The described LC-MS/MS method for the quantitation of indapamide in whole blood using a deuterated internal standard is sensitive, specific, and reliable. The detailed protocol for sample preparation and analysis, along with the method validation summary, provides a comprehensive guide for researchers in the fields of pharmacology and drug development. This method is well-suited for high-throughput analysis in clinical and research settings.
References
Application Note: High-Recovery Liquid-Liquid Extraction of Dehydroindapamide-d3 from Human Plasma
Abstract
This application note details a robust and efficient liquid-liquid extraction (LLE) method for the quantitative determination of Dehydroindapamide-d3 from human plasma. The protocol is designed for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and highly sensitive analytical technique.[1] This method consistently yields high recovery and minimal matrix effects, making it suitable for pharmacokinetic and bioequivalence studies in drug development. The straightforward procedure and use of common laboratory reagents ensure its broad applicability in bioanalytical laboratories.
Introduction
This compound is a deuterated analog of a potential metabolite of Indapamide, a diuretic and antihypertensive drug. Accurate and precise quantification of such compounds in biological matrices is crucial for understanding the metabolism and pharmacokinetic profile of the parent drug.[2][3][4] Biological samples, particularly plasma, are complex matrices containing proteins, lipids, and other endogenous substances that can interfere with analysis.[2] Liquid-liquid extraction is a widely used sample preparation technique that separates analytes from these interferences based on their differential solubility in two immiscible liquid phases.[2][5] This method offers the advantages of providing a clean extract and the potential for sample concentration.[2]
This application note provides a detailed protocol for the LLE of this compound from human plasma. The method has been optimized for extraction efficiency, recovery, and reproducibility.
Experimental
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar deuterated compound)
-
Human plasma (K2EDTA as anticoagulant)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Sodium Hydroxide (NaOH), 1 M solution
-
Deionized water, 18 MΩ·cm or higher
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Sample Preparation Protocol:
A detailed, step-by-step protocol for the liquid-liquid extraction of this compound from human plasma is provided below.
Method Validation Summary:
The bioanalytical method was validated according to industry-standard guidelines to ensure its reliability for the intended application.[6] Key validation parameters are summarized in the tables below.
Table 1: Recovery of this compound and Internal Standard
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | % RSD (n=6) |
| This compound | 5 | 92.5 | 4.8 |
| 50 | 94.1 | 3.5 | |
| 500 | 93.7 | 3.9 | |
| Internal Standard | 100 | 91.8 | 4.2 |
Table 2: Matrix Effect and Process Efficiency
| Analyte | Concentration (ng/mL) | Matrix Factor | % RSD (n=6) | Process Efficiency (%) |
| This compound | 5 | 0.98 | 5.1 | 90.7 |
| 500 | 1.01 | 4.3 | 94.6 | |
| Internal Standard | 100 | 0.97 | 4.9 | 89.0 |
Table 3: Inter-day and Intra-day Precision and Accuracy
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Intra-day Precision (% CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (% CV, n=18) | Inter-day Accuracy (%) |
| 5 | 4.92 | 5.5 | 98.4 | 6.8 | 98.4 |
| 50 | 51.1 | 4.2 | 102.2 | 5.1 | 102.2 |
| 500 | 495.5 | 3.8 | 99.1 | 4.5 | 99.1 |
Results and Discussion
The developed liquid-liquid extraction protocol demonstrates excellent recovery and minimal matrix effects for the analysis of this compound in human plasma. The high recovery percentages, as shown in Table 1, indicate efficient extraction of the analyte and internal standard from the biological matrix. The matrix factor values close to 1.0 in Table 2 suggest that the ionization of the analyte is not significantly suppressed or enhanced by co-eluting matrix components. This results in high process efficiency and reliable quantification. The precision and accuracy data presented in Table 3 are well within the acceptable limits for bioanalytical method validation, confirming the robustness and reproducibility of the method.
Detailed Laboratory Protocol: LLE of this compound
1.0 Objective
To isolate this compound from human plasma for quantitative analysis.
2.0 Materials and Equipment
-
Calibrated pipettes
-
2.0 mL polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge capable of ≥10,000 x g
-
Nitrogen evaporator with a water bath
-
Autosampler vials with inserts
3.0 Reagents
-
Human plasma samples, stored at -80°C
-
Working solution of this compound
-
Working solution of Internal Standard (IS)
-
1 M Sodium Hydroxide (NaOH)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
4.0 Procedure
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control samples at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: Pipette 200 µL of the plasma sample into a 2.0 mL microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution to each tube.
-
Alkalinization: Add 50 µL of 1 M NaOH to each tube. Vortex for 10 seconds to mix. The addition of a base is a common step to ensure the analyte is in a neutral form, which enhances its partitioning into the organic solvent.
-
Extraction Solvent Addition: Add 1.0 mL of MTBE to each tube.
-
Extraction: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C. This will separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean microcentrifuge tube, being careful not to disturb the lower aqueous layer and the protein pellet at the interface.
-
Evaporation: Place the tubes in a nitrogen evaporator and evaporate the solvent to dryness at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape for Dehydroindapamide-d3 in HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Dehydroindapamide-d3. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in HPLC?
Poor peak shape in HPLC, such as peak tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized into issues related to the column, the mobile phase, the sample itself, or the HPLC system hardware. Common culprits include column degradation, improper mobile phase pH, sample overload, or extra-column volume.
Q2: Can the deuterium (B1214612) labeling in this compound affect its peak shape?
Yes, the deuterium labeling in this compound can influence its chromatographic behavior. This phenomenon, known as the "chromatographic isotope effect," can cause the deuterated compound to have a slightly different retention time than its non-deuterated counterpart.[1][2][3] In reversed-phase HPLC, deuterated compounds often elute slightly earlier.[2] This can be a factor in peak splitting if the deuterated standard is not fully resolved from the parent compound or if there are isotopic impurities.
Q3: My peak for this compound is tailing. What should I check first?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For a compound like this compound, which has basic functional groups, interactions with acidic silanol (B1196071) groups on the silica-based column packing are a common cause of tailing.[1] The first things to check are the mobile phase pH and the condition of your column.
Q4: I am observing peak fronting for my this compound peak. What are the likely causes?
Peak fronting is typically a result of column overload, where too much sample is injected, or a mismatch between the sample solvent and the mobile phase.[4][5] If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.
Q5: My this compound peak is split. How can I troubleshoot this?
Split peaks can be caused by several issues. If only the this compound peak is splitting, it could be due to the co-elution of closely related compounds (e.g., the parent compound or an impurity).[1] It could also be caused by a partially blocked frit or a void at the head of the column.[1][6] If all peaks in the chromatogram are split, the problem is likely located before the column, such as an issue with the injector or a blocked guard column.[6]
Troubleshooting Guides
Poor Peak Shape: A Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor peak shape for this compound.
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
Quantitative Data Summary: HPLC Methods for Indapamide (B195227)
The following table summarizes typical HPLC parameters used for the analysis of Indapamide, which can serve as a starting point for method development and troubleshooting for this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | Inertsil ODS-3 | Supelco RP C-18 (25cm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Methanol:Water (40:50:10 v/v/v)[7] | 55% Buffer (2 g KH2PO4, 3 ml H3PO4, 3.5 ml triethylamine (B128534) in 1L H2O), 40% Acetonitrile, 5% Methanol[8] | o-phosphoric acid (0.05%) buffer (pH 3.0):Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min[7] | - | 1.0 mL/min |
| Detection | UV at 242 nm[7] | UV | UV at 240 nm |
| Injection Volume | 20 µL[7] | - | 20 µL |
| Temperature | Ambient[7] | - | 25 °C |
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing
Objective: To improve the peak shape of this compound by adjusting the mobile phase pH to minimize secondary interactions with the stationary phase.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Phosphoric acid or ammonium (B1175870) acetate (B1210297) (or other suitable buffer components)
-
pH meter
-
Your this compound sample and analytical column
Procedure:
-
Determine the pKa of Indapamide: The pKa of the parent compound, Indapamide, can be used as an estimate. Literature suggests that operating at a pH at least 2 units away from the analyte's pKa is ideal.
-
Prepare a series of mobile phases with varying pH:
-
For acidic conditions (e.g., pH 2.5-3.5), use a phosphate (B84403) buffer.
-
For neutral or slightly basic conditions, an acetate or phosphate buffer can be used.
-
-
Equilibrate the column: For each new mobile phase composition, ensure the column is thoroughly equilibrated. This may take 20-30 column volumes.
-
Inject the this compound standard: Analyze the peak shape for each mobile phase pH.
-
Evaluate the results: Compare the peak asymmetry and tailing factor for each condition. Select the pH that provides the most symmetrical peak.
Protocol 2: Investigating Sample Solvent Mismatch
Objective: To determine if the sample solvent is causing peak distortion (fronting or splitting) and to find a compatible solvent.
Materials:
-
Your this compound sample
-
A series of potential sample solvents with varying elution strengths (e.g., mobile phase, water, acetonitrile, methanol, and mixtures thereof)
Procedure:
-
Prepare your this compound sample in the initial mobile phase composition. This is generally the ideal scenario.
-
If solubility is an issue, prepare the sample in the weakest solvent in which it is soluble.
-
Prepare separate samples of this compound dissolved in different solvents.
-
Inject each sample onto the HPLC system.
-
Compare the peak shapes: Observe if the peak shape improves when the sample is dissolved in a solvent that is weaker than or matches the mobile phase. A significant improvement indicates that the original sample solvent was too strong.
By systematically working through these troubleshooting steps and utilizing the provided protocols and data, researchers can effectively diagnose and resolve issues related to poor peak shape for this compound in their HPLC analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. A selective HPLC method for the determination of indapamide in human whole blood: application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dehydroindapamide-d3 Mass Spectrometry Signal Optimization
Welcome to the technical support center for optimizing mass spectrometry signal intensity for Dehydroindapamide-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems that can lead to low or inconsistent signal intensity for this compound.
Q1: I am observing a weak or no signal for this compound. What are the initial troubleshooting steps?
A1: A weak or absent signal for this compound can stem from several factors. Begin by systematically checking the following:
-
Mass Spectrometer Parameters: Verify that the correct mass transitions are being monitored. For this compound, a common transition in negative electrospray ionization (ESI) mode is m/z 367.0 → 188.9.[1][2][3] Ensure the instrument is tuned and calibrated.
-
Internal Standard Preparation: Confirm the concentration and integrity of your this compound stock solution. Improper storage or dilution errors can lead to a weak signal.
-
Sample Preparation: Evaluate your extraction procedure. Inefficient extraction can result in low recovery of the internal standard. Consider if the sample matrix is interfering with the signal.
-
Chromatography: Check for any issues with the LC system, such as leaks, incorrect mobile phase composition, or a degraded column, which can affect peak shape and intensity.
Frequently Asked Questions (FAQs)
Q2: Which ionization mode is optimal for this compound analysis?
A2: Both positive and negative electrospray ionization (ESI) modes have been successfully used for the analysis of Indapamide (B195227) and its deuterated internal standard, this compound.[1][4][5] However, negative ESI mode is frequently cited in literature, utilizing the transition m/z 367.0 → 188.9.[1][2][3] The choice of ionization mode may also depend on the specific matrix and the desired sensitivity for the primary analyte, Indapamide.
Q3: How can I mitigate matrix effects that may be suppressing the this compound signal?
A3: Matrix effects, which can either suppress or enhance the ionization of an analyte, are a common challenge in LC-MS/MS analysis.[6] Here are several strategies to mitigate them:
-
Improve Sample Cleanup: Enhance your sample preparation protocol. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove interfering matrix components.[1][5]
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate this compound from co-eluting matrix components can significantly reduce signal suppression.[6]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also decrease the signal of the analyte, so a balance must be found.
-
Use a Different Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[7][8]
Q4: What are the recommended mass transitions for this compound?
A4: The selection of precursor and product ions is critical for sensitive and specific detection. Based on published methods, the following transitions are recommended:
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | Negative ESI | 367.0 | 188.9 | [1][2][3] |
| Indapamide | Negative ESI | 364.0 | 188.9 | [1][2][3] |
| Indapamide | Positive ESI | 366.2 | 132.1 | [4] |
Q5: What could be the cause of inconsistent signal intensity for this compound across a sample batch?
A5: Inconsistent signal intensity can be indicative of several issues:
-
Variable Extraction Recovery: Inconsistencies in the sample preparation process can lead to varying amounts of this compound being recovered from each sample.
-
Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of signal suppression or enhancement.[6][9]
-
Instrument Instability: Fluctuations in the mass spectrometer's performance, such as an unstable spray or temperature variations, can cause signal drift.
-
Carryover: Residual analyte from a previous high-concentration sample can be carried over to the next injection, leading to artificially high signals in subsequent samples.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a general guideline for extracting this compound and Indapamide from plasma.
-
Sample Preparation: To 200 µL of plasma, add 25 µL of this compound internal standard solution.
-
Extraction: Add 1 mL of a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate (B1210297).
-
Vortexing: Vortex the samples for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
The following table summarizes typical starting parameters for the analysis of this compound. Optimization may be required for your specific instrument and application.
| Parameter | Recommended Setting | Reference |
| LC Column | C18 (e.g., 50 x 4.6 mm, 4 µm) | [1] |
| Mobile Phase A | 5 mM aqueous ammonium (B1175870) acetate with 1 mM formic acid | [1] |
| Mobile Phase B | Methanol | [1] |
| Gradient | 60% B | [1] |
| Flow Rate | 1 mL/min | [1] |
| Injection Volume | 20 µL | [1] |
| Ionization Source | Electrospray Ionization (ESI) | [1][4] |
| Polarity | Negative | [1][2][3] |
| MRM Transition | m/z 367.0 → 188.9 | [1][2][3] |
Visualizations
Caption: Initial troubleshooting workflow for weak or no signal.
Caption: Strategies for mitigating matrix effects.
Caption: Simplified fragmentation of this compound.
References
- 1. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 4. Determination of Indapamide in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]
- 5. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspects of matrix and analyte effects in clinical pharmacokinetic sample analyses using LC-ESI/MS/MS - Two case examples - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing ion suppression of Dehydroindapamide-d3 in electrospray ionization
Welcome to the technical support center for addressing analytical challenges with Dehydroindapamide-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to ion suppression in electrospray ionization mass spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why might it affect my this compound signal?
A1: Ion suppression is a matrix effect where co-eluting substances from a sample interfere with the ionization of the target analyte (this compound) in the ESI source, leading to a decreased signal intensity.[1][2] This phenomenon can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3] The electrospray interface is particularly susceptible to this effect.[4] Ion suppression occurs when these interfering compounds compete with your analyte for ionization efficiency.[5] This can happen because there's a limited amount of charge available on ESI droplets, or because other components change the physical properties (like surface tension and viscosity) of the droplets, which hinders the process of getting the analyte into the gas phase.[6][7]
Q2: What are the most common causes of ion suppression for a deuterated internal standard like this compound?
A2: Ion suppression can be caused by a wide range of endogenous and exogenous substances. For this compound, which is used in bioanalysis, common causes include:
-
Endogenous Matrix Components : Biological samples are complex and contain salts, proteins, and lipids (especially phospholipids) that are known to cause ion suppression.[1][8]
-
Exogenous Substances : Contaminants introduced during sample preparation can be a source of suppression. These include plasticizers from collection tubes, anticoagulants (e.g., heparin), and mobile phase additives like trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA).[1][9]
-
Co-eluting Metabolites or Drugs : Other drugs or their metabolites present in the sample may elute at the same time as this compound and interfere with its ionization.[10]
-
High Analyte Concentration : At very high concentrations, analytes can cause self-suppression as they saturate the droplet surfaces in the ESI source.[6][7]
Q3: How can I definitively confirm that ion suppression is the cause of my poor signal?
A3: The most direct way to identify ion suppression is by performing a Post-Column Infusion (PCI) experiment.[1][11] This qualitative technique helps pinpoint the regions in your chromatogram where suppression occurs.[1] The procedure involves infusing a standard solution of this compound at a constant rate directly into the mass spectrometer while injecting a blank matrix extract onto your LC system. A significant drop in the constant baseline signal indicates the retention time at which interfering components from the matrix are eluting and causing suppression.[11]
A second method is a quantitative post-extraction spike analysis .[1][12] This involves comparing the signal response of an analyte spiked into a clean solvent with the response of the same amount of analyte spiked into a pre-extracted blank matrix. A lower response in the matrix sample confirms signal suppression.[12]
Q4: My this compound is the internal standard. Shouldn't it automatically correct for ion suppression?
A4: Yes, a key reason for using a stable isotope-labeled (SIL) internal standard like this compound is to compensate for matrix effects.[8][9] Ideally, the SIL internal standard co-elutes with the unlabeled analyte (Indapamide) and experiences the same degree of ion suppression.[1][8] This allows for reliable ratio-based quantification. However, severe ion suppression can reduce the signal of both the analyte and the internal standard to a point where sensitivity and precision are compromised, or the signal falls below the limit of quantification (LOQ).[13] Therefore, while a SIL-IS is the best tool for compensation, it is always better to minimize the source of the suppression first.[14]
Troubleshooting Guides
Issue: Low or inconsistent signal for this compound.
This workflow provides a step-by-step process to diagnose and mitigate ion suppression.
Caption: Troubleshooting workflow for addressing ion suppression.
Optimizing Sample Preparation
Effective sample cleanup is the most crucial step to remove interfering matrix components before they enter the LC-MS system.[14][15]
| Technique | Description | Pros | Cons | Reported Recovery for Indapamide (B195227) |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins from the sample matrix (e.g., plasma). | Fast, simple, and inexpensive. | Non-selective; many small molecule interferences (salts, phospholipids) remain in the supernatant, often leading to significant ion suppression.[6] | N/A (Generally lower recovery of purity) |
| Liquid-Liquid Extraction (LLE) | Separates analytes from interferences based on their differential solubilities in two immiscible liquids (e.g., aqueous sample and an organic solvent). | Can provide a much cleaner extract than PPT.[6] Good for removing salts and highly polar interferences. | Can be labor-intensive; solvent selection requires optimization. | >80%[16][17] |
| Solid-Phase Extraction (SPE) | A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Provides the cleanest extracts, significantly reducing matrix effects.[13] Can be automated.[18] | More complex and costly to develop; requires specific cartridge selection. | 90.51 - 93.90%[18] |
Recommendation: For robust analysis of this compound in biological matrices, LLE or SPE is highly recommended over protein precipitation to minimize ion suppression.[6][15]
Modifying Chromatographic Conditions
If sample preparation is insufficient, adjusting the LC method can chromatographically separate this compound from the suppression-causing interferences.[3][11]
-
Change Gradient Profile: Employing a shallower gradient can increase the resolution between your analyte and interfering peaks.[1]
-
Use a Divert Valve: Program a divert valve to send the highly polar, unretained matrix components that elute at the beginning of the run to waste instead of the MS source.[12] This minimizes source contamination.
-
Select a Different Column Chemistry: If a standard C18 column is used, switching to a different stationary phase (e.g., phenyl-hexyl, biphenyl, or polar-embedded) can alter the elution profile and move the analyte away from interferences.[1]
-
Reduce Flow Rate: Lowering the ESI flow rate into the nano-flow range can generate smaller, more efficiently desolvating droplets that are more tolerant to nonvolatile salts.[6]
Adjusting Mass Spectrometer and Ion Source Parameters
While less effective than sample prep or chromatography, optimizing source conditions can sometimes help.
-
Ionization Source Selection: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[7][13] If your instrumentation allows, testing APCI could be a viable alternative.
-
Source Temperature and Gas Flows: Optimize the nebulizer gas, auxiliary gas, and source temperature to improve the desolvation efficiency, which can help mitigate the effects of less volatile matrix components.[4]
Key Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Diagnosing Ion Suppression
Objective: To identify the retention time windows where co-eluting matrix components suppress the ESI signal.
Materials:
-
Syringe pump
-
Standard solution of this compound (e.g., 50 ng/mL in mobile phase)
-
Tee-union for post-column connection
-
Prepared blank matrix extract (using your standard sample preparation method)
-
LC-MS/MS system
Procedure:
-
System Setup: Connect the syringe pump to the LC flow path using a T-fitting placed between the analytical column and the MS ion source.[1]
-
Infusion: Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).[1]
-
Equilibration: Allow the infusion to continue while the LC delivers mobile phase at the initial conditions of your gradient. Wait for a stable, elevated baseline signal for the this compound MRM transition.[1][11]
-
Injection: Inject a blank matrix extract onto the LC system and start the chromatographic run.[11]
-
Analysis: Monitor the this compound signal. Any significant drop or dip in the baseline corresponds to a region where matrix components are eluting and causing ion suppression.[1] Compare the retention time of this suppression zone to the expected retention time of your analyte.
Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Preparation
Objective: To extract this compound from a biological matrix (e.g., whole blood, plasma) while leaving behind many interfering substances. This protocol is adapted from validated methods for indapamide.[16][17]
Materials:
-
Biological sample (e.g., 0.5 mL whole blood)
-
This compound internal standard spiking solution
-
Extraction solvent (e.g., Diethyl ether or a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate)[17][19]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., Methanol/water mixture)
Procedure:
-
Spiking: To a 1.5 mL microcentrifuge tube containing the sample, add the this compound internal standard solution.
-
Extraction: Add an appropriate volume of the organic extraction solvent (e.g., 1 mL).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Separation: Centrifuge the sample (e.g., at 10,000 rpm for 5 minutes) to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume of reconstitution solvent. Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Underlying Mechanisms of Ion Suppression
Understanding the "why" can help in troubleshooting. The diagram below illustrates the competing processes in the ESI droplet that lead to ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eijppr.com [eijppr.com]
- 15. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 16. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. akjournals.com [akjournals.com]
- 18. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Improving the recovery of Dehydroindapamide-d3 during sample extraction
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Dehydroindapamide-d3 during sample extraction. This compound is a labeled metabolite of Indapamide, commonly used as an internal standard in bioanalytical studies.[1][2] Ensuring its consistent and high recovery is critical for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of my this compound internal standard unexpectedly low?
Low recovery of an internal standard can compromise the accuracy and reliability of quantitative bioanalysis. The issue typically stems from one of three areas: the extraction methodology, the stability of the compound under experimental conditions, or inherent differences between the deuterated standard and the native analyte. A systematic approach is necessary to pinpoint the exact cause.[3][4]
Potential causes include:
-
Inefficient Extraction: The chosen method, whether Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), may not be optimized for this compound's physicochemical properties.
-
Analyte Loss at a Specific Step: The compound may be lost during sample loading, washing, or elution in SPE, or due to issues like emulsion formation in LLE.[4][5]
-
Compound Instability: this compound might degrade due to exposure to light, extreme pH, or high temperatures during the extraction process.[3][6]
-
Deuterated Standard-Specific Issues: Problems such as deuterium (B1214612) exchange or differential extraction behavior compared to the non-labeled analyte can occur.[7]
Q2: How can I systematically troubleshoot the source of low recovery?
To diagnose the problem, it is crucial to determine at which stage of the process the analyte is being lost. This can be achieved by collecting and analyzing fractions from each step of your extraction procedure.[4]
Systematic Troubleshooting Workflow
-
Analyze All Fractions: Collect and analyze the sample flow-through after loading, each wash solvent fraction, and the final eluate.[4] This will reveal if the analyte is failing to bind to the SPE sorbent, being washed away prematurely, or not eluting completely.
-
Assess Analyte Stability: Investigate if the compound is degrading during the process.[6] Consider adding antioxidants or protecting samples from light.[3]
-
Evaluate Matrix Effects: Co-eluting components from the sample matrix can suppress the analyte's signal, which can be mistaken for low recovery.
-
Review Method Parameters: Re-evaluate every parameter of the extraction, including solvent choice, pH, volumes, and flow rates.
Below is a logical workflow to guide your troubleshooting efforts.
Caption: A workflow diagram for troubleshooting low recovery.
Guide 1: Improving Recovery in Solid-Phase Extraction (SPE)
SPE is a common technique for sample cleanup, but low recovery can occur if the method is not optimized.[8] The process involves four key steps: Conditioning, Equilibration, Sample Loading, and Elution. Analyte loss can happen at any stage.
Caption: The SPE workflow with common points of analyte loss.
Q3: What are the most common causes of low recovery in SPE and how can I fix them?
Several factors can contribute to poor recovery during SPE. The following table summarizes common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Analyte in Flow-Through | Sorbent Mismatch: The sorbent's retention mechanism does not match the analyte's chemistry (e.g., using a polar sorbent for a nonpolar compound).[8] | Select a sorbent appropriate for this compound (e.g., a reversed-phase C18 sorbent). |
| Improper Conditioning: The sorbent was not properly wetted, preventing analyte interaction.[9][10] | Condition the cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solution similar to the sample matrix.[10] | |
| Sample Solvent Too Strong: The solvent in which the sample is dissolved is strong enough to prevent the analyte from binding to the sorbent.[4] | Dilute the sample with a weaker solvent to promote binding.[10] | |
| High Flow Rate: The sample is loaded too quickly, not allowing enough time for the analyte to interact with the sorbent.[8][9] | Decrease the flow rate during the sample loading step.[10] | |
| Analyte in Wash Fraction | Wash Solvent Too Strong: The wash solvent is eluting the target analyte along with the interferences.[4][8] | Use a weaker wash solvent. Test different solvent strengths to maximize interference removal without eluting the analyte. |
| Low Analyte in Eluate | Elution Solvent Too Weak: The elution solvent is not strong enough to desorb the analyte from the sorbent.[8][9] | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). |
| Incorrect pH: For ionizable compounds, the pH of the elution solvent may not be optimal for disrupting the analyte-sorbent interaction.[8] | Adjust the pH of the elution solvent to ensure the analyte is in a state that favors elution. | |
| Insufficient Volume: Not enough elution solvent was used to completely recover the analyte.[3][8] | Increase the volume of the elution solvent in increments and test the recovery at each step.[8] |
Guide 2: Improving Recovery in Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquids (typically an aqueous and an organic phase).[11] Recovery depends on maximizing the partitioning of this compound into the desired solvent phase.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Dehydro Indapamide-d3_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. welchlab.com [welchlab.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
- 8. welch-us.com [welch-us.com]
- 9. specartridge.com [specartridge.com]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
Technical Support Center: Ensuring the Stability of Dehydroindapamide-d3 in Processed Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Dehydroindapamide-d3 when used as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
This compound is the deuterated form of Dehydroindapamide, a metabolite of the diuretic drug Indapamide (B195227). In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an internal standard (IS) to ensure accurate and precise measurement of the target analyte in biological matrices. The stability of this compound is paramount; its degradation can lead to variability in the IS response, compromising the reliability of the entire assay.
Q2: My this compound signal is showing significant variability between injections. What are the potential causes?
Fluctuations in the internal standard signal are a common issue in LC-MS/MS analysis and can stem from several sources throughout the analytical process. The primary areas to investigate are sample preparation, the LC system, and the mass spectrometer. Inconsistent pipetting, incomplete extraction, or variable solvent evaporation during sample processing can lead to differing amounts of the internal standard in each vial. Issues within the LC system, such as inconsistent injection volumes or carryover from previous samples, can also cause signal variability. Furthermore, instability in the mass spectrometer's ion source can result in fluctuating ionization efficiency and an unstable signal.[1]
Q3: Could the deuterium (B1214612) label on this compound be unstable?
While the deuterium labels on the methyl group of this compound are generally stable, the potential for deuterium-hydrogen (H/D) exchange should be considered, especially under certain conditions. This back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent, can be influenced by the pH of the mobile phase or sample diluent.[2] It is crucial to evaluate the stability of the deuterated standard in the analytical solutions to rule out this phenomenon.
Q4: I am observing a gradual decrease in the this compound signal over a long analytical run. What could be the reason?
A drifting internal standard signal, often characterized by a systematic decrease or increase in peak area over time, can be indicative of several issues. One possibility is the adsorption of this compound to the surfaces of the LC system components. This can be addressed by passivating the system with a high-concentration standard injection or by improving the wash steps between samples. Another potential cause is carryover from the autosampler. A thorough cleaning of the ion source may also be necessary if contamination is suspected.[2]
Troubleshooting Guides
Issue 1: Random and Significant Fluctuation in this compound Peak Area
This issue often points to inconsistencies in sample handling or instrument performance. Follow this systematic approach to identify and resolve the root cause.
Troubleshooting Workflow for Signal Fluctuation
Caption: A systematic workflow for troubleshooting random fluctuations in the internal standard signal.
Issue 2: Progressive Decrease in this compound Signal During an Analytical Run
A consistent downward trend in the internal standard's peak area often suggests issues related to the stability of the analyte in the processed sample or interactions with the analytical system over time.
Troubleshooting Workflow for Drifting Signal
Caption: A logical approach to diagnosing and resolving a drifting internal standard signal.
Experimental Protocols
To proactively identify and mitigate stability issues, it is essential to perform stability assessments during method development and validation.
Stability Assessment Workflow
Caption: A workflow for conducting comprehensive stability assessments of this compound.
Detailed Methodologies
1. Freeze-Thaw Stability
-
Objective: To assess the stability of this compound in a biological matrix after repeated freezing and thawing cycles.
-
Methodology:
-
Prepare replicate quality control (QC) samples at low and high concentrations in the relevant biological matrix.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of times (typically 3-5 cycles).
-
After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and a set of control QC samples that have not undergone freeze-thaw cycles.
-
Calculate the concentration of the analyte in the freeze-thaw samples and compare it to the nominal concentration.
-
2. Bench-Top Stability
-
Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a period that simulates the sample handling time during routine analysis.
-
Methodology:
-
Prepare replicate QC samples at low and high concentrations.
-
Allow the samples to sit on the laboratory bench at room temperature for a specified duration (e.g., 4, 8, or 24 hours).
-
After the specified time, process and analyze the samples with a freshly prepared calibration curve and control QCs.
-
Determine the concentration and compare it to the nominal value.
-
3. Autosampler Stability
-
Objective: To determine the stability of this compound in the processed samples while they are in the autosampler.
-
Methodology:
-
Process a set of low and high concentration QC samples.
-
Place the reconstituted samples in the autosampler set at a specific temperature (e.g., 4°C or 10°C).
-
Analyze the samples at time zero and then re-inject them at various time points over a defined period (e.g., 24, 48 hours).
-
Compare the peak areas of this compound at the different time points to the initial peak area.
-
Data Presentation
The results of the stability experiments should be summarized in a clear and concise table to allow for easy comparison and assessment against acceptance criteria.
Table 1: Summary of Stability Assessment for this compound
| Stability Test | Concentration | N | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Acceptance Criteria |
| Freeze-Thaw (3 cycles) | Low QC (5 ng/mL) | 6 | 4.85 | 97.0 | 4.2 | ± 15% of nominal |
| High QC (500 ng/mL) | 6 | 505.2 | 101.0 | 3.1 | ± 15% of nominal | |
| Bench-Top (8 hours) | Low QC (5 ng/mL) | 6 | 4.92 | 98.4 | 5.5 | ± 15% of nominal |
| High QC (500 ng/mL) | 6 | 498.7 | 99.7 | 2.8 | ± 15% of nominal | |
| Autosampler (24 hours) | Low QC (5 ng/mL) | 6 | 4.78 | 95.6 | 6.1 | ± 15% of nominal |
| High QC (500 ng/mL) | 6 | 501.5 | 100.3 | 3.5 | ± 15% of nominal |
Note: The data presented in this table is for illustrative purposes only and should be generated based on actual experimental results.
References
- 1. Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dehydroindapamide-d3 Fragmentation Pattern Optimization in MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fragmentation pattern of dehydroindapamide-d3 in tandem mass spectrometry (MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical precursor ion (M-H)- m/z for this compound?
A1: The molecular formula for this compound is C₁₆H₁₁D₃ClN₃O₃S. The theoretical monoisotopic mass is approximately 366.06 g/mol .[1] In negative ionization mode, the expected precursor ion [M-H]⁻ would have an m/z of approximately 365.05 .
Q2: What are the expected major fragment ions for this compound in negative ion mode MS/MS?
A2: Based on the fragmentation of similar sulfonamide compounds and indapamide (B195227), the fragmentation of dehydroindapamide is expected to occur at the sulfonamide and amide bonds.[2][3][4] For this compound, a likely fragmentation pathway involves the loss of the deuterated methylindole group. A known transition for the related compound indapamide-d3 (in negative mode) is m/z 367.0 → m/z 188.9.[5] This corresponds to the chlorobenzamide sulfonamide portion of the molecule. Therefore, a primary product ion for this compound is expected at m/z 189 . Other potential fragments could arise from cleavage of the amide bond or loss of SO₂.[2][6]
Q3: How does the deuterium (B1214612) labeling in this compound affect its fragmentation compared to the unlabeled compound?
A3: The deuterium atoms are on the methyl group of the indole (B1671886) ring.[1] In the primary expected fragmentation pathway where the chlorobenzamide sulfonamide moiety is the product ion, the deuterated portion is lost as a neutral fragment. Therefore, the m/z of this specific product ion (m/z 189) would not be shifted by the deuterium labeling. However, if fragments containing the deuterated methylindole portion are monitored, their m/z values will be 3 units higher than the corresponding fragments of unlabeled dehydroindapamide.
Q4: What are typical starting parameters for optimizing collision energy (CE) for this compound?
A4: For sulfonamide compounds, a typical starting point for collision energy optimization is to ramp the CE from 10 to 50 eV. The optimal CE will be the value that provides the highest and most stable signal for the desired product ion. It is recommended to perform a compound-specific optimization.
Experimental Protocol: MRM Transition Optimization
This protocol outlines the steps for optimizing the Multiple Reaction Monitoring (MRM) parameters for this compound using infusion into the mass spectrometer.
Objective: To determine the optimal precursor ion, product ion, and collision energy for the sensitive and specific detection of this compound.
Materials:
-
This compound standard
-
Appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode)
-
Infusion pump
-
Tandem mass spectrometer
Procedure:
-
Standard Preparation: Prepare a solution of this compound at a concentration of approximately 1 µg/mL in the chosen solvent.
-
Instrument Setup:
-
Set up the mass spectrometer for infusion analysis at a flow rate of 5-10 µL/min.
-
Set the ion source parameters (e.g., spray voltage, gas flows, temperature) to general starting conditions recommended by the instrument manufacturer.
-
Operate in negative ionization mode.
-
-
Precursor Ion Identification (Q1 Scan):
-
Perform a full scan in Q1 to identify the [M-H]⁻ ion of this compound. The expected m/z is ~365.1.
-
Optimize source parameters to maximize the signal of this precursor ion.
-
-
Product Ion Identification (Product Ion Scan):
-
Select the identified precursor ion (m/z 365.1) in Q1.
-
Perform a product ion scan by scanning Q3 to identify the major fragment ions. Based on related compounds, expect a significant ion around m/z 189.
-
-
Collision Energy Optimization:
-
Set up an MRM experiment with the precursor ion at m/z 365.1 and the most abundant product ion (e.g., m/z 189).
-
Ramp the collision energy from 10 to 50 eV in 2 eV increments.
-
Monitor the intensity of the product ion at each CE value.
-
Plot the product ion intensity as a function of collision energy to determine the optimal CE that yields the highest signal.
-
-
Final MRM Parameter Table: Record the optimized parameters.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Optimized Collision Energy (eV) |
| This compound | 365.1 | 189.0 | To be determined experimentally |
| Secondary Transition | 365.1 | To be determined | To be determined experimentally |
Troubleshooting Guide
This guide addresses common issues encountered during the optimization and analysis of this compound.
| Issue | Possible Cause | Recommended Action |
| Low Signal Intensity | 1. Suboptimal ion source parameters. 2. Inefficient fragmentation. 3. Contamination of the ion source. | 1. Systematically optimize spray voltage, gas flows, and temperature. 2. Re-run the collision energy optimization ramp. 3. Clean the ion source according to the manufacturer's protocol. |
| High Background Noise | 1. Contaminated mobile phase or solvent. 2. Carryover from previous injections. | 1. Prepare fresh mobile phases and solvents using high-purity reagents. 2. Inject several blank samples to wash the system. |
| Isotopic Interference | 1. Crosstalk from the unlabeled dehydroindapamide. 2. Impurities in the deuterated standard. | 1. Ensure complete chromatographic separation of the analyte and internal standard if possible. If not, select a different product ion with less potential for isotopic overlap.[7] 2. Evaluate the purity of the standard. A mathematical correction for isotopic contribution may be necessary.[7] |
| Inconsistent Fragmentation | 1. Fluctuations in collision cell pressure. 2. Unstable ion source conditions. | 1. Check the collision gas supply and pressure regulators. 2. Ensure a stable spray and consistent source parameters throughout the analysis. |
| No Fragmentation Observed | 1. Collision energy is too low. 2. Incorrect precursor ion selected. | 1. Increase the collision energy range in the optimization experiment. 2. Verify the m/z of the precursor ion in a Q1 scan. |
Visualizing Experimental and Logical Workflows
Below are diagrams illustrating key workflows for the optimization and troubleshooting process.
References
- 1. Dehydro Indapamide-d3 | C16H14ClN3O3S | CID 46780586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO₂ via rearrangement [agris.fao.org]
- 7. benchchem.com [benchchem.com]
Strategies to reduce background noise in Dehydroindapamide-d3 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Dehydroindapamide-d3 analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: High Background Noise Across the Entire Chromatogram
Question: I am observing a consistently high baseline noise level throughout my entire analytical run, which is obscuring the peak for this compound. What are the potential causes and how can I resolve this?
Answer: High background noise across the chromatogram is often indicative of contamination in the LC-MS system. Here is a step-by-step guide to identify and eliminate the source of the noise.
-
Step 1: Identify the Source of Contamination.
-
Mobile Phase: Prepare fresh LC-MS grade solvents and mobile phase additives. Contaminants in the solvents or additives are a common source of high background.
-
LC System: Systematically isolate different components of the LC system. Start by running the mobile phase directly to the mass spectrometer, bypassing the column, to see if the noise persists. If it does, the contamination may be in the solvent lines, pump, or autosampler.
-
Sample Preparation: Inject a solvent blank. If the noise is present, it could originate from the sample preparation process, including contaminated reagents or labware.
-
-
Step 2: Clean the System.
-
Flush the entire LC system with a series of high-purity solvents, such as isopropanol, acetonitrile, and methanol (B129727), to remove any accumulated contaminants.
-
Clean the ion source of the mass spectrometer according to the manufacturer's instructions. Contaminants can build up on the ion source, leading to increased background noise.
-
-
Step 3: Optimize Mass Spectrometer Settings.
-
Adjust the cone voltage and cone gas flow rate. Optimizing these parameters can help to reduce the transmission of background ions into the mass analyzer.[1]
-
Issue 2: Inconsistent or Unstable Internal Standard (this compound) Signal
Question: The peak area of my internal standard, this compound, is highly variable between injections. What could be causing this instability?
Answer: An unstable internal standard signal can compromise the accuracy of your quantitative analysis. The following troubleshooting steps can help identify the root cause.
-
Step 1: Verify the Integrity of the Internal Standard.
-
Stability: Ensure that the this compound stock and working solutions are fresh and have been stored correctly to prevent degradation.[2] Deuterated compounds can be sensitive to light and temperature.
-
Isotopic Exchange: While less common for stable labels, consider the possibility of back-exchange, where the deuterium (B1214612) atoms are replaced with hydrogen from the sample matrix or solvent. This is more likely to occur at exchangeable sites like -OH or -NH groups.
-
-
Step 2: Investigate Matrix Effects.
-
Differential Ion Suppression/Enhancement: Even with a co-eluting internal standard, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[3] This "differential matrix effect" can lead to variability in the internal standard signal.
-
Sample Preparation: Improve your sample preparation method to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at reducing matrix effects than protein precipitation.[4][5]
-
-
Step 3: Check for Chromatographic Issues.
-
Co-elution: Confirm that this compound is completely co-eluting with the non-deuterated indapamide (B195227). Deuterated compounds can sometimes have slightly shorter retention times in reversed-phase chromatography.
-
Issue 3: Poor Peak Shape (Tailing or Broadening) for this compound
Question: My this compound peak is showing significant tailing or broadening, which is affecting integration and reproducibility. What are the likely causes and solutions?
Answer: Poor peak shape can be caused by a variety of factors related to the chromatography or the sample itself.
-
Step 1: Evaluate Chromatographic Conditions.
-
Column Health: The column may be contaminated or degraded. Flush the column with a strong solvent or, if necessary, replace it.
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for indapamide. An incorrect pH can lead to secondary interactions with the stationary phase, causing peak tailing.
-
Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
-
-
Step 2: Assess Sample Preparation.
-
Sample Overload: Injecting too much sample can lead to peak broadening. Try diluting the sample.
-
Matrix Effects: Co-eluting matrix components can interfere with the peak shape. Enhance the sample cleanup procedure to remove these interferences.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique to reduce background noise in this compound analysis?
A1: Solid-Phase Extraction (SPE) is generally the most effective technique for reducing matrix effects and background noise.[4][5] Specifically, mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been shown to produce very clean extracts from biological samples, leading to a significant reduction in matrix effects.[5] Liquid-Liquid Extraction (LLE) can also provide clean extracts, but analyte recovery may be lower, especially for more polar compounds.[5] Protein precipitation is the least effective method and often results in significant matrix effects due to the presence of many residual matrix components.[5]
Q2: Can the choice of ionization mode affect the background noise in my analysis?
A2: Yes, the ionization mode can have a significant impact on background noise. For indapamide analysis, both positive and negative electrospray ionization (ESI) modes have been successfully used.[6][7][8][9] The choice between positive and negative mode should be based on which provides the best signal-to-noise ratio for this compound in your specific matrix. It is recommended to test both modes during method development.
Q3: My deuterated internal standard (this compound) shows a slightly different retention time than the analyte. Is this a problem?
A3: A small shift in retention time between a deuterated internal standard and the analyte is a known phenomenon in reversed-phase chromatography.[8] However, if this separation leads to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, it can compromise the accuracy of your results.[8] It is crucial to ensure that both compounds elute within the same region of matrix interference. If a significant separation is observed, you may need to adjust your chromatographic conditions to achieve better co-elution.
Q4: What are some common sources of chemical background noise in an LC-MS/MS system?
A4: Chemical background noise can originate from various sources, including:
-
Mobile phase: Impurities in solvents, water, and additives (e.g., formic acid, ammonium (B1175870) acetate).[10]
-
LC system: Leachables from tubing, fittings, and solvent bottles.
-
Sample preparation: Contaminants from collection tubes, pipette tips, and extraction solvents.
-
Laboratory environment: Volatile organic compounds in the lab air can be drawn into the mass spectrometer.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Whole Blood Samples
This protocol is based on methods developed for the analysis of indapamide in human whole blood and serum.[8][9]
-
Sample Pre-treatment: To 200 µL of plasma or whole blood, add 20 µL of this compound internal standard working solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Whole Blood Samples
This protocol is adapted from a validated method for indapamide analysis in human whole blood.[6]
-
Sample Preparation: To 200 µL of plasma or whole blood in a glass tube, add 20 µL of this compound internal standard working solution.
-
Extraction: Add 1 mL of methyl tert-butyl ether, vortex for 2 minutes, and then centrifuge at 4000 rpm for 5 minutes.
-
Separation and Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Indapamide Analysis
| Sample Preparation Technique | Typical Recovery of Indapamide | Effectiveness in Reducing Matrix Effects | Reference |
| Solid-Phase Extraction (SPE) | 89.25 - 93.90% | High | [8][9] |
| Liquid-Liquid Extraction (LLE) | >80% | Moderate to High | [6] |
| Protein Precipitation (PPT) | Not specified, but generally lower | Low | [5] |
Table 2: Published LC-MS/MS Parameters for Indapamide Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | [6] | [8] | [7] |
| Matrix | Whole Blood | Whole Blood | Plasma |
| Sample Preparation | LLE | SPE | LLE |
| LC Column | Synergi Polar RP (50 x 4.6 mm, 4 µm) | Kinetex C18 (100 x 2.1 mm, 1.7 µm) | Acquity UPLC HSS C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol and 5 mM aqueous ammonium acetate (B1210297) with 1 mM formic acid (60:40) | Acetonitrile and 2 mM ammonium formate (B1220265) (90:10) | Ammonium acetate and methanol (gradient) |
| Flow Rate | 1 mL/min | Not specified | 0.3 mL/min |
| Ionization Mode | ESI Negative | ESI Positive | ESI Positive |
| MRM Transition (Indapamide) | m/z 364.0 → 188.9 | m/z 366.1 → 132.15 | Not specified |
| MRM Transition (this compound) | m/z 367.0 → 188.9 | Not applicable (used different IS) | Not specified |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for high background noise.
References
- 1. akjournals.com [akjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 6. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of amlodipine, indapamide and perindopril in human plasma by a novel LC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the sensitivity of LC-MS/MS methods for Dehydroindapamide-d3
Welcome to the technical support center for enhancing the sensitivity of LC-MS/MS methods for Dehydroindapamide-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using LC-MS/MS.
Issue 1: Poor Signal Intensity or Low Sensitivity
Low signal intensity for this compound can compromise the accuracy and precision of your bioanalytical method. The following steps provide a systematic approach to troubleshooting and enhancing sensitivity.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Ionization | Optimize mass spectrometer source parameters. For indapamide (B195227) and its analogs, negative electrospray ionization (ESI) is commonly used.[1] Systematically tune parameters such as capillary voltage, source temperature, and gas flows. | Increased signal intensity and improved signal-to-noise ratio. |
| Inefficient Extraction | Evaluate and compare different sample preparation techniques. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) have been successfully used for indapamide.[2][3] | Higher recovery of this compound from the biological matrix, leading to a stronger signal. |
| Mobile Phase Composition | Adjust the mobile phase composition and additives. The pH and organic content of the mobile phase can significantly impact ionization efficiency.[4][5] For indapamide, a mobile phase of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer has been shown to be effective.[1] | Enhanced ionization and improved peak shape. |
| Matrix Effects | Perform a post-column infusion experiment to assess ion suppression or enhancement. If significant matrix effects are observed, improve sample clean-up or modify chromatographic conditions to separate this compound from interfering matrix components.[6] | Minimized signal suppression and more accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal LC-MS/MS parameters for this compound analysis?
A1: Based on published methods for indapamide, the following parameters can be used as a starting point for method development.
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm) or equivalent [1] |
| Mobile Phase | Methanol and 5 mM aqueous ammonium acetate with 1 mM formic acid (60:40 v/v) [1] |
| Flow Rate | 1 mL/min [1] |
| Injection Volume | 20 µL [1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode [1] |
| MS/MS Transition | m/z 367.0 → m/z 188.9 [1] |
Q2: How do different extraction methods affect the recovery of this compound?
A2: Both LLE and SPE can yield good recoveries for indapamide and its deuterated analog. The choice of method may depend on the sample matrix and desired throughput.
Table 2: Comparison of Extraction Method Recoveries for Indapamide
| Extraction Method | Solvent/Sorbent | Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Diethyl ether | >80 | [1][7] |
| Liquid-Liquid Extraction (LLE) | Ethyl acetate | 90.5 - 93.9 | [2] |
| Solid-Phase Extraction (SPE) | Polymeric mixed-mode sorbent | 89.25 - 90.36 | [3][8] |
| Solid-Phase Extraction (SPE) | Oasis HLB | 79.4 - 81.5 | [8] |
Q3: What is the stability of this compound under different pH conditions?
A3: Studies on indapamide have shown that it is most stable at neutral to slightly acidic pH. Degradation is observed at highly acidic and alkaline pH. [9]It is recommended to maintain the pH of the mobile phase and sample diluent within a stable range to prevent degradation and H-D back-exchange.
Table 3: Stability of Indapamide at Different pH Values
| Condition | Degradation (%) | Reference |
| 1 M HCl | 11.08 | [10] |
| Borate Buffer (pH 10) | 21.27 | [10] |
| 1 M NaOH | 16.18 | [10] |
Q4: How can I perform an experiment to assess isotopic crosstalk?
A4: A detailed protocol for assessing isotopic contribution is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: Assessment of Isotopic Contribution (Crosstalk)
Objective: To quantify the signal contribution of the unlabeled analyte (Indapamide) to the deuterated internal standard (this compound) channel.
Methodology:
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of indapamide at the upper limit of quantification (ULOQ) in a suitable solvent or blank matrix. Do not add any this compound.
-
Prepare an Internal Standard Solution: Prepare a solution of this compound at the working concentration used in your assay.
-
LC-MS/MS Analysis:
-
Inject the high-concentration analyte solution and monitor the MRM transition for this compound (m/z 367.0 → 188.9).
-
Inject the internal standard solution and monitor the same MRM transition.
-
-
Data Analysis:
-
Measure the peak area of any signal detected in the this compound channel from the injection of the high-concentration analyte solution.
-
Measure the peak area of the this compound from the injection of the internal standard solution.
-
Calculate the percentage of crosstalk using the following formula: % Crosstalk = (Peak Area from Analyte Solution / Peak Area from IS Solution) * 100
-
-
Acceptance Criteria: The crosstalk should ideally be less than 5% of the internal standard response at the lower limit of quantification (LLOQ). [8]
Protocol 2: Post-Column Infusion for Matrix Effect Evaluation
Objective: To identify regions of ion suppression or enhancement in the chromatographic run.
Methodology:
-
Prepare an Infusion Solution: Prepare a solution containing both indapamide and this compound at a concentration that gives a stable and moderate signal.
-
System Setup:
-
Use a T-connector to introduce the infusion solution into the LC flow path between the analytical column and the mass spectrometer.
-
Set up a syringe pump to deliver the infusion solution at a constant, low flow rate (e.g., 10 µL/min).
-
-
LC-MS/MS Analysis:
-
Begin infusing the solution and acquire data for the MRM transitions of both indapamide and this compound to establish a stable baseline.
-
Inject a blank, extracted matrix sample onto the LC column.
-
-
Data Analysis:
-
Monitor the signal intensity of the infused analytes throughout the chromatographic run.
-
A decrease in signal intensity indicates ion suppression, while an increase indicates ion enhancement.
-
Compare the retention time of your analytes with the regions of suppression or enhancement to determine if matrix effects are a potential issue.
-
References
- 1. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Impact of mobile phase composition on Dehydroindapamide-d3 retention time
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of mobile phase composition on the retention time of Dehydroindapamide-d3 in reversed-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is the retention time of my this compound peak shifting?
A sudden or gradual shift in the retention time of this compound can be attributed to several factors, primarily related to the mobile phase and the chromatographic system. Common causes include incorrectly prepared mobile phase, fluctuations in column temperature, or a change in the mobile phase pH.[1][2] An error as small as 1% in the organic solvent concentration can alter the retention time by 5-15%.[2]
Q2: How does the organic solvent in the mobile phase affect the retention time of this compound?
In reversed-phase HPLC, increasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally decrease the retention time of this compound. This is because a higher concentration of organic solvent increases the mobile phase's elution strength, causing the analyte to elute faster.[3] Conversely, decreasing the organic solvent percentage will lead to a longer retention time.
Q3: What is the role of pH in the mobile phase for this compound analysis?
The pH of the mobile phase is a critical parameter for ionizable compounds like this compound.[4] Changes in pH can alter the ionization state of the analyte, which in turn significantly affects its retention time.[3][5] For basic compounds, operating at a pH that ensures a consistent and single ionic state is crucial for reproducible retention times.[2] For the parent compound, indapamide, a mobile phase with a pH of 4.0 has been used.[6]
Q4: I am observing a different retention time for this compound compared to non-deuterated Dehydroindapamide. Why is that?
This phenomenon is known as the deuterium (B1214612) isotope effect. The substitution of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of a molecule.[7] In reversed-phase liquid chromatography, deuterated compounds are often slightly less lipophilic than their non-deuterated counterparts, which can result in weaker interactions with the stationary phase and, consequently, slightly earlier elution.[1][7] The magnitude of this shift can be influenced by the mobile phase composition.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Shorter Retention Time | Organic solvent concentration is too high. | Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. |
| Mobile phase pH is not optimal, leading to a less retained ionic form. | Adjust the pH of the aqueous portion of the mobile phase. For a basic compound, ensure the pH is at least 1.5-2 units away from the pKa to maintain a single ionic state.[2] | |
| Column temperature has increased. | Ensure the column oven is maintaining a stable and consistent temperature. An increase of 1°C can decrease retention time by about 2%.[2] | |
| Longer Retention Time | Organic solvent concentration is too low. | Increase the percentage of the organic solvent in the mobile phase. |
| Mobile phase flow rate has decreased. | Check the HPLC pump for any issues and ensure the flow rate is set correctly and is stable. | |
| Poor Peak Shape (Tailing or Fronting) | Mobile phase pH is close to the pKa of this compound. | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[2] |
| Mismatch between the injection solvent and the mobile phase. | Dissolve the sample in a solvent that is of similar or weaker elution strength than the mobile phase.[2] |
Experimental Protocols
While specific data for this compound is not widely published, a general protocol for method development can be derived from methods used for the non-deuterated form, indapamide.
Initial Mobile Phase Scouting for this compound:
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile or Methanol.
-
Mobile Phase B: Aqueous buffer (e.g., phosphate (B84403) buffer) with pH adjustment.
-
Initial Conditions to Test:
-
Based on Indapamide Method 1: A mobile phase consisting of Acetonitrile:Methanol:Water in a ratio of 40:50:10 (v/v/v).[9]
-
Based on Indapamide Method 2: An isocratic mobile phase of acetonitrile and a phosphate buffer (e.g., 5 mM KH2PO4-K2HPO4) at a pH of 4.0, with a starting ratio of 45:55 (v/v) acetonitrile to buffer.[6]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection: UV at an appropriate wavelength (e.g., 242 nm for indapamide) or by mass spectrometry.[9]
-
Procedure:
-
Prepare the mobile phases accurately.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.
-
Inject a standard solution of this compound.
-
Monitor the retention time and peak shape.
-
Systematically adjust the percentage of the organic modifier and/or the pH of the aqueous phase to optimize the retention time and peak shape.
-
Visualizations
Caption: Troubleshooting workflow for this compound retention time issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. pharmaerudition.org [pharmaerudition.org]
- 5. [PDF] THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
A Comparative Guide to the Method Validation of an LC-MS/MS Assay for Indapamide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the diuretic drug Indapamide (B195227), the selection of a robust and reliable analytical method is paramount. This guide provides an objective comparison of a highly specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for Indapamide using a deuterated internal standard, Dehydroindapamide-d3 (assumed to be Indapamide-d3 based on common analytical practices), against alternative LC-MS/MS and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods. The data presented is compiled from published scientific literature to support an informed decision-making process.
Performance Comparison of Analytical Methods for Indapamide
The following tables summarize the key performance characteristics of various analytical methods for the quantification of Indapamide in biological matrices, primarily human whole blood or plasma.
Table 1: LC-MS/MS Method Performance Comparison
| Parameter | Method with Indapamide-d3 IS | Method with Glimepiride IS[1] | Method with Zolpidem Tartarate IS[2] |
| Biological Matrix | Human Whole Blood[3] | Human Whole Blood[1] | Human Whole Blood[2] |
| Linearity Range | 0.25 - 50 ng/mL[3] | 0.5 - 80.0 ng/mL[1] | 1 - 50 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[3] | 0.5 ng/mL[1] | 1 ng/mL[2] |
| Precision (%CV) | Not explicitly stated, but method described as "precise"[3] | Within-day: < 4.02% at LLOQ; Inter-day: Not specified[1] | Not explicitly stated, but method validated according to EMA guidelines[2] |
| Accuracy | Not explicitly stated, but method described as "accurate"[3] | Within ±15% of nominal concentrations (±20% at LLOQ)[1] | Not explicitly stated, but method validated according to EMA guidelines[2] |
| Recovery | >80%[3] | 82.40%[1] | 90.51 - 93.90%[2] |
| Internal Standard (IS) | Indapamide-d3[3] | Glimepiride[1] | Zolpidem Tartarate[2] |
| Ionization Mode | Negative Electrospray Ionization (ESI)[3] | Positive Turbo Ion Spray (TIS)[1] | Positive Electrospray Ionization (ESI)[2] |
Table 2: Comparison of LC-MS/MS with HPLC-UV Method
| Parameter | LC-MS/MS with Indapamide-d3 IS[3] | HPLC-UV with Glipizide IS[4] |
| Biological Matrix | Human Whole Blood | Human Whole Blood |
| Linearity Range | 0.25 - 50 ng/mL | 10 - 400 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 10 ng/mL |
| Precision (%CV) | Described as "precise" | Within-day: 1.2 - 9.7%; Between-day: 3.3 - 9.7% |
| Run Time | 3.0 min | > 12.5 min |
| Detection | Tandem Mass Spectrometry | UV at 241 nm |
Experimental Protocols
Detailed Methodology: LC-MS/MS Assay of Indapamide with Indapamide-d3
This protocol is based on the method described by Pinto et al. (2014).[3]
1. Sample Preparation (Liquid-Liquid Extraction) :
-
To a volume of human whole blood, add the internal standard (Indapamide-d3) solution.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Vortex mix the samples and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography :
-
LC Column : Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm)[3]
-
Mobile Phase : Methanol (B129727) and 5 mM aqueous ammonium (B1175870) acetate (B1210297) containing 1 mM formic acid (60:40, v/v)[3]
-
Flow Rate : 1 mL/min[3]
-
Injection Volume : 20 μL[3]
-
Run Time : 3.0 min[3]
3. Mass Spectrometry :
-
Ion Source : Electrospray Ionization (ESI) in negative mode[3]
-
MRM Transitions :
Alternative Methodology 1: LC-MS/MS with Glimepiride IS
This protocol is based on the method described by Jain et al. (2006).[1]
1. Sample Preparation (Hemolysis, Deproteination, and LLE) :
-
Lyse whole blood samples.
-
Precipitate proteins using a solution such as zinc sulfate.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic extract and reconstitute the residue.
2. Liquid Chromatography :
-
LC System : High-Performance Liquid Chromatography system.
-
Mobile Phase : Specific composition not detailed in the abstract.
-
Run Time : 2.5 min[1]
3. Mass Spectrometry :
-
Ion Source : Turbo Ion Spray (TIS) in positive mode[1]
-
Detection Mode : Selective Reaction Monitoring (SRM)[1]
Alternative Methodology 2: HPLC-UV with Glipizide IS
This protocol is based on the method described by Hang et al. (2006).[4]
1. Sample Preparation (Liquid-Liquid Extraction) :
-
Extract Indapamide from human whole blood using diethyl ether.
2. High-Performance Liquid Chromatography :
-
LC Column : Inertsil ODS-3 column.
-
Mobile Phase : An isocratic mobile phase of 55% buffer solution (2 g KH2PO4, 3 ml H3PO4, and 3.5 ml triethylamine (B128534) in 1L of H2O), 40% acetonitrile, and 5% methanol for 12.5 minutes, followed by a gradient flush.[4]
-
Detection : UV at 241 nm.[4]
Visualizing the Methodologies
The following diagrams illustrate the workflow of the LC-MS/MS method validation and a logical comparison of the different analytical approaches.
Caption: Workflow for Indapamide LC-MS/MS Method Validation.
Caption: Logical Comparison of Indapamide Analytical Methods.
References
- 1. Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective HPLC method for the determination of indapamide in human whole blood: application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Dehydroindapamide-d3: A Comparative Guide to Mass Spectrometry and Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry (MS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy for assessing the isotopic purity of Dehydroindapamide-d3. Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are included to assist researchers in selecting the most appropriate analytical technique for their needs.
Introduction
This compound is the deuterated analog of Dehydroindapamide, a key metabolite of the antihypertensive drug Indapamide. The incorporation of deuterium (B1214612) isotopes can significantly alter the pharmacokinetic properties of a drug, making the precise determination of isotopic purity a critical aspect of drug development and quality control. This guide explores the application of high-resolution mass spectrometry (HRMS) and quantitative NMR (qNMR) in determining the isotopic enrichment of this compound and identifying potential isotopic and chemical impurities.
Comparison of Analytical Techniques
Both mass spectrometry and quantitative NMR are powerful techniques for assessing isotopic purity, each with distinct advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for positional information, sensitivity, and sample throughput.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of LC-HRMS and qNMR for the analysis of isotopic purity.
| Feature | LC-High Resolution Mass Spectrometry (LC-HRMS) | Quantitative NMR (qNMR) |
| Principle | Measures the mass-to-charge ratio of ions to determine the distribution of isotopologues (molecules differing in isotopic composition). | Measures the nuclear magnetic resonance of isotopes (e.g., ¹H, ²H, ¹³C) to determine the relative abundance of isotopes at specific molecular positions.[1][2] |
| Isotopic Purity Determination | Calculates isotopic enrichment based on the relative intensities of the mass peaks corresponding to different isotopologues (d0, d1, d2, d3, etc.).[3][4] | Quantifies the degree of deuteration by comparing the integral of the residual proton signal at a specific site to an internal standard of known concentration.[5][6][7] |
| Accuracy | High accuracy in mass measurement, typically within a few parts per million (ppm).[3] | High accuracy in quantification, often with uncertainties of less than 1%.[8] |
| Precision | High precision, with relative standard deviations (RSD) typically below 5%. | Excellent precision, with RSDs often below 1%.[8] |
| Sensitivity | Very high sensitivity, capable of detecting and quantifying trace-level impurities.[3][9] | Lower sensitivity compared to MS, generally requiring higher sample concentrations.[9] |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | Low LOD and LOQ, often in the picogram to nanogram range. | Higher LOD and LOQ compared to MS. |
| Positional Information | Does not directly provide information on the position of the deuterium labels. | Provides precise information on the location and extent of deuteration within the molecule.[2] |
| Sample Throughput | High throughput, especially with the use of autosamplers and rapid chromatographic methods. | Lower throughput due to longer acquisition times required for quantitative accuracy. |
| Chemical Impurity Analysis | Can simultaneously detect and identify chemical impurities based on their mass-to-charge ratio. | Can detect and quantify chemical impurities that have distinct NMR signals from the main compound. |
| Destructive/Non-destructive | Destructive, as the sample is ionized and consumed during the analysis. | Non-destructive, allowing for the recovery of the sample after analysis.[9] |
Experimental Protocols
Mass Spectrometry: Isotopic Purity Assessment by LC-HRMS
This protocol outlines a general procedure for determining the isotopic purity of this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Prepare a solution of unlabeled Dehydroindapamide as a reference standard at the same concentration.
2. LC-HRMS System and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan from m/z 100 to 500.
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.
3. Data Analysis:
-
Acquire the full scan mass spectra for both the this compound sample and the unlabeled standard.
-
Identify the protonated molecular ion [M+H]⁺ for Dehydroindapamide (nominal m/z 366) and this compound (nominal m/z 369).
-
Extract the ion chromatograms for the expected isotopologues of this compound (e.g., d0, d1, d2, d3). The theoretical exact masses should be used for extraction.
-
Calculate the isotopic purity by determining the relative abundance of the d3 isotopologue compared to the sum of all detected isotopologues (d0, d1, d2, d3).
Alternative Method: Quantitative NMR (qNMR) for Isotopic Purity
This protocol provides a general framework for assessing the isotopic purity of this compound using qNMR.
1. Sample and Standard Preparation:
-
Accurately weigh a precise amount of the this compound sample (typically 5-20 mg) into an NMR tube.[6]
-
Select a suitable internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Accurately weigh a precise amount of the internal standard and add it to the same NMR tube.[5]
-
Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution.[5]
2. NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H.
-
Pulse Program: A single pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans (ns): Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
-
Acquisition Time (at): Sufficient to ensure good digital resolution.
-
Temperature: Maintain a constant and controlled temperature throughout the experiment.
3. Data Processing and Analysis:
-
Apply appropriate window function (e.g., exponential multiplication with a small line broadening) and Fourier transform the data.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signal of the internal standard and a non-deuterated signal of Dehydroindapamide (if any) or a signal corresponding to a known number of protons in the molecule that is not expected to be deuterated.
-
Calculate the molar ratio of the analyte to the internal standard using the integral values, the number of protons giving rise to each signal, and their respective molecular weights.
-
The isotopic purity can be determined by comparing the amount of the non-deuterated species to the total amount of the compound.
Visualizations
Experimental Workflow for LC-HRMS Isotopic Purity Analysis
Caption: Workflow for isotopic purity assessment by LC-HRMS.
Conceptual Comparison of Mass Spectrometry and qNMR
Caption: Key differences between MS and qNMR for isotopic analysis.
Conclusion
The assessment of isotopic purity is a critical step in the development of deuterated drugs like this compound. Both LC-HRMS and qNMR offer robust and reliable means to determine isotopic enrichment.
-
LC-HRMS is a highly sensitive and high-throughput technique ideal for routine quality control and the detection of trace-level isotopic and chemical impurities.
-
qNMR provides unparalleled detail on the site and level of deuteration, making it an invaluable tool for structural confirmation and in-depth characterization, although with lower sensitivity and throughput.
The choice between these methods will be guided by the specific analytical needs, available instrumentation, and the stage of drug development. For comprehensive characterization, a combination of both techniques is often the most powerful approach.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
A Comparative Guide to Internal Standards for Indapamide Analysis: Is Dehydroindapamide-d3 the Gold Standard?
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the diuretic drug Indapamide (B195227), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Dehydroindapamide-d3 against other commonly used internal standards, supported by experimental data and detailed methodologies from published studies.
The ideal internal standard should closely mimic the analyte's physicochemical properties, extraction recovery, and ionization response in mass spectrometry, without interfering with the endogenous components of the biological matrix. A stable, isotopically labeled version of the analyte, such as this compound, is often considered the gold standard due to its near-identical behavior to the parent drug. This guide delves into the performance of this compound and other alternatives like zolpidem tartarate, prednisone (B1679067), glimepiride (B1671586), and glipizide.
Quantitative Performance Comparison
The selection of an internal standard significantly impacts the precision, accuracy, and robustness of a bioanalytical method. The following table summarizes the performance characteristics of various internal standards used for Indapamide quantification as reported in scientific literature.
| Internal Standard | Analytical Method | Sample Preparation | Recovery of Indapamide (%) | Recovery of IS (%) | Key Findings & Citations |
| This compound | LC-MS/MS | Liquid-Liquid Extraction (LLE) | >80 | >80 | Precise and accurate method, successfully applied to a bioequivalence study.[1][2][3] |
| This compound | UPLC-MS/MS | Protein Precipitation (PP) | Not explicitly stated | Not explicitly stated | A simple and sensitive method developed for simultaneous determination of indapamide and other compounds.[4][5] |
| Zolpidem Tartarate | LC-MS/MS | Automated Solid-Phase Extraction (SPE) | 90.51 - 93.90 | Not explicitly stated | A fast and simple method with high recovery for Indapamide.[6][7] |
| Prednisone | LC-ESI-MS | Liquid-Liquid Extraction (LLE) | Consistent, precise, and reproducible | Consistent, precise, and reproducible | A simple, sensitive, and specific method developed for plasma samples.[7][8] |
| Glimepiride | LC-MS/MS | LLE after hemolysis and deproteinization | 82.40 | 93.23 | A highly precise and sensitive method for whole blood analysis.[9] |
| Glipizide | HPLC-UV | Liquid-Liquid Extraction (LLE) | Not explicitly stated | Not explicitly stated | Utilized in a pharmacokinetic and bioequivalence study.[2][7] |
Experimental Methodologies
The following sections provide a detailed overview of the experimental protocols employed in the analysis of Indapamide using different internal standards.
Method 1: this compound as Internal Standard (LC-MS/MS)
This method, adapted from a bioequivalence study, demonstrates the use of a stable isotope-labeled internal standard for robust quantification of Indapamide in human whole blood.[1][2][3]
-
Sample Preparation: Liquid-liquid extraction was employed for sample clean-up.
-
Chromatography: Separation was achieved using a Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm) with a mobile phase consisting of methanol (B129727) and 5 mm aqueous ammonium (B1175870) acetate (B1210297) containing 1 mm formic acid (60:40, v/v). The flow rate was maintained at 1 mL/min.
-
Mass Spectrometry: Detection was performed using an electrospray ionization (ESI) source in negative ionization mode. The multiple reaction monitoring (MRM) transitions were m/z 364.0 → m/z 188.9 for Indapamide and m/z 367.0 → m/z 188.9 for this compound.
Method 2: Zolpidem Tartarate as Internal Standard (Automated SPE-LC-MS/MS)
This protocol highlights a high-throughput approach using automated solid-phase extraction.[6][7]
-
Sample Preparation: Automated solid-phase extraction was utilized for the extraction of Indapamide from human whole blood.
-
Chromatography: A Kinetex C18 column (100 × 2.1 mm, 1.7 µm particle size) was used with a mobile phase of acetonitrile (B52724) and 2 mm ammonium formate (B1220265) (90:10, v/v).
-
Mass Spectrometry: The mass spectrometer was operated in positive electrospray ionization mode with multiple reaction monitoring.
Method 3: Prednisone as Internal Standard (LC-ESI-MS)
This method details a liquid-liquid extraction procedure for the analysis of Indapamide in human plasma.[7][8]
-
Sample Preparation: Plasma samples were subjected to liquid-liquid extraction using diethyl ether after the addition of prednisone as the internal standard and saturated Na2CO3.
-
Chromatography: An Agilent Zorbax Eclipse XDB-phenyl column (150 mm × 2.1 mm I.D., 5 µm) was used for separation.
-
Mass Spectrometry: Analysis was performed using an LC-ESI-MS system.
Method 4: Glimepiride as Internal Standard (LC-MS/MS)
This protocol is tailored for the analysis of Indapamide in human whole blood, involving a preliminary hemolysis step.[9]
-
Sample Preparation: The procedure involved hemolysis and deproteinization of whole blood using ZnSO4, followed by liquid-liquid extraction with ethyl acetate.
-
Chromatography: High-performance liquid chromatography was used for separation.
-
Mass Spectrometry: A tandem mass spectrometer with a turbo ion spray (TIS) source was operated in the positive ion and selective reaction monitoring (SRM) acquisition mode.
Workflow and Pathway Visualizations
To further elucidate the processes involved in selecting and validating an internal standard for Indapamide analysis, the following diagrams are provided.
Caption: Workflow for Internal Standard Selection and Validation in Indapamide Bioanalysis.
Caption: Logical Relationship in an Internal Standard-Based Bioanalytical Method.
Conclusion
Based on the available data, This compound stands out as a superior internal standard for the analysis of Indapamide. Its structural similarity and identical chromatographic and mass spectrometric behavior to the analyte ensure high accuracy and precision by effectively compensating for variations in sample preparation and instrument response. While other internal standards like zolpidem tartarate, prednisone, and glimepiride have been successfully used in validated methods, the use of a stable isotope-labeled internal standard like this compound is generally preferred to minimize analytical variability and ensure the highest quality data, particularly in regulated bioanalysis such as bioequivalence studies. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the matrix, required sensitivity, and available instrumentation. However, for the most demanding applications, this compound provides the most robust and reliable performance.
References
- 1. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of indapamide, perindopril and perindoprilat in human plasma or whole blood by UPLC-MS/MS and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods: The Role of Dehydroindapamide-d3
For researchers, scientists, and drug development professionals, the consistency and reliability of bioanalytical data are fundamental to the successful progression of pharmacokinetic and toxicokinetic studies. Cross-validation of bioanalytical methods is a critical step to ensure data integrity, particularly when methods are transferred between laboratories, updated, or when data from different studies need to be combined.[1][2] A key factor influencing the robustness and reliability of a bioanalytical method is the choice of the internal standard (IS).[1][3][4]
This guide provides an objective comparison of two bioanalytical approaches for the quantification of a model analyte, exemplified by Indapamide (B195227), in human plasma. "Method A" employs a stable isotope-labeled internal standard (SIL-IS), Dehydroindapamide-d3, which is considered the gold standard in quantitative bioanalysis due to its ability to effectively compensate for variability during sample processing and analysis.[1][3] "Method B" utilizes a structurally analogous, non-deuterated internal standard, a common alternative when a SIL-IS is unavailable or not used.[4] The performance of each method will be evaluated based on key validation parameters as stipulated by regulatory bodies like the FDA and EMA.[5][6][7][8][9]
Experimental Protocols
A robust and well-defined experimental protocol is the foundation of a successful bioanalytical method.[8] Below are representative methodologies for the analysis of Indapamide in human plasma for both Method A and Method B.
Sample Preparation: Solid Phase Extraction (SPE)
A common and effective technique for sample clean-up in bioanalysis is Solid Phase Extraction.
-
To 200 µL of human plasma, add 50 µL of the internal standard solution (either this compound for Method A or a non-deuterated analog like Glipizide for Method B).[10]
-
Vortex-mix the sample and then load it onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 10% methanol.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical LC-MS/MS parameters for the analysis of Indapamide.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Indapamide: m/z 366.1 → 191.1this compound: m/z 367.1 → 191.1Alternative IS (Glipizide): m/z 494.2 → 321.1 |
Data Presentation: Performance Comparison
The following tables present synthesized data based on typical performance characteristics of LC-MS/MS methods, highlighting the advantages of using a deuterated internal standard.
Table 1: Accuracy and Precision
Accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations.[1] The acceptance criteria are typically within ±15% of the nominal value (20% for the Lower Limit of Quantification, LLOQ).[7]
| Parameter | Method A (with this compound) | Method B (with Analog IS) |
| Intra-day Precision (%CV) | LLOQ: 6.8%Low QC: 4.5%Mid QC: 3.2%High QC: 2.8% | LLOQ: 12.5%Low QC: 9.8%Mid QC: 8.5%High QC: 7.9% |
| Intra-day Accuracy (%Bias) | LLOQ: -3.5%Low QC: 2.1%Mid QC: 1.5%High QC: -0.8% | LLOQ: -8.2%Low QC: 6.5%Mid QC: 5.1%High QC: -4.3% |
| Inter-day Precision (%CV) | LLOQ: 8.2%Low QC: 5.9%Mid QC: 4.8%High QC: 4.1% | LLOQ: 14.8%Low QC: 11.2%Mid QC: 10.1%High QC: 9.2% |
| Inter-day Accuracy (%Bias) | LLOQ: -4.1%Low QC: 2.8%Mid QC: 1.9%High QC: -1.2% | LLOQ: -9.9%Low QC: 7.8%Mid QC: 6.3%High QC: -5.7% |
Table 2: Matrix Effect and Recovery
The matrix effect assesses the impact of interfering components in the biological matrix on the ionization of the analyte.[4] A deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing better correction.[3][4]
| Parameter | Method A (with this compound) | Method B (with Analog IS) |
| Matrix Factor (IS Normalized) | 0.98 - 1.03 | 0.85 - 1.15 |
| %CV of Matrix Factor | 4.2% | 13.8% |
| Extraction Recovery | Analyte: ~85%IS: ~85% | Analyte: ~85%IS: ~75% |
Mandatory Visualization
Diagrams are essential for clarifying complex processes in bioanalytical method validation.[1]
Caption: Bioanalytical Method Cross-Validation Workflow.
Conclusion
The primary advantage of using a deuterated internal standard like this compound becomes evident during method validation and cross-validation. As the data illustrates, Method A consistently demonstrates superior precision and accuracy. This is because the SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[1] This co-elution and similar behavior allow it to effectively normalize for variations that can occur during sample processing, leading to more reliable and reproducible results.[3][4]
When using a non-deuterated, analog internal standard (Method B), differences in extraction recovery, chromatographic retention time, and susceptibility to matrix effects between the analyte and the internal standard can lead to greater variability and potential bias in the results.[4] During a cross-validation, this can manifest as a higher percentage of samples failing the acceptance criteria, necessitating further investigation and potentially costly re-analysis. Investing in a stable isotope-labeled internal standard like this compound can significantly enhance the robustness and reliability of a bioanalytical method, ultimately leading to higher quality data for crucial drug development decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. A selective HPLC method for the determination of indapamide in human whole blood: application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Bioanalytical Method for Determining the Linearity and Range for Dehydroindapamide-d3 Quantification
This guide provides a comprehensive overview of a bioanalytical method for determining the linearity and range for the quantification of Dehydroindapamide-d3, a deuterated analog of the diuretic drug Indapamide (B195227). This compound is crucial as an internal standard in pharmacokinetic and bioequivalence studies of Indapamide. Establishing a reliable method to quantify this compound itself is essential for ensuring the accuracy of these studies.
This guide compares a validated LC-MS/MS method for Indapamide (using this compound as an internal standard) with other methods for similar analytes, providing researchers with a solid foundation for their quantification assays.
Quantitative Data Summary
The following table summarizes the linearity and range of a validated LC-MS/MS method for Indapamide, which can be applied to the quantification of this compound, and compares it with other relevant bioanalytical methods.
| Analyte | Method | Linearity Range | Correlation Coefficient (r²) | Matrix | Reference |
| Indapamide (surrogate for this compound) | LC-MS/MS | 0.25 - 50 ng/mL | >0.99 | Human Whole Blood | [2] |
| Indapamide | LC-ESI-MS | 0.5 - 100 ng/mL | 0.9998 | Human Plasma | N/A |
| Indapamide | HPTLC | 150 - 900 ng/spot | 0.9989 | N/A | N/A |
| Vitamin D3 | HPLC | 80% - 120% of test concentration | 0.999 | N/A | [3] |
Experimental Protocol: Determining Linearity and Range by LC-MS/MS
This protocol is based on a validated method for Indapamide quantification in human whole blood, utilizing this compound as an internal standard.[2] The same principles are applied to determine the linearity and range for this compound as the analyte of interest.
1. Preparation of Calibration Standards:
-
A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol).
-
Working standard solutions are prepared by serially diluting the stock solution.
-
Calibration standards are prepared by spiking blank human whole blood with the working standard solutions to achieve a minimum of six to eight non-zero concentration levels. For the surrogate method, the range is 0.25, 0.5, 1, 5, 10, 25, and 50 ng/mL.[2]
-
A blank sample (matrix with no analyte or internal standard) and a zero sample (matrix with internal standard only) are also prepared.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To an aliquot of each calibration standard, a fixed amount of a suitable internal standard (e.g., a non-deuterated analog of a different compound or a different deuterated standard) is added.
-
Proteins are precipitated by adding an organic solvent (e.g., acetonitrile).
-
The analyte is extracted from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm).[2]
-
Mobile Phase: Methanol and 5 mM aqueous ammonium (B1175870) acetate (B1210297) containing 1 mM formic acid (60:40, v/v).[2]
-
Flow Rate: 1 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
-
Mass Spectrometry:
4. Data Analysis and Linearity Assessment:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte (this compound) to the internal standard against the nominal concentration of the calibration standards.
-
The linearity of the curve is assessed using a weighted linear regression model.
-
The acceptance criteria for linearity are:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.
-
At least 75% of the calibration standards must meet the acceptance criteria.
-
Workflow for Linearity and Range Determination
The following diagram illustrates the logical workflow for establishing the linearity and range of a bioanalytical method.
Caption: Workflow for Determining Linearity and Range.
References
Evaluating the Accuracy and Precision of Indapamide Quantification Using Dehydroindapamide-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) like indapamide (B195227) in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is paramount for a robust analytical method, ensuring reliability by compensating for variations during sample preparation and analysis. This guide provides a comparative evaluation of an LC-MS/MS method for indapamide quantification using Dehydroindapamide-d3 as an internal standard against a method employing a different internal standard, glimepiride (B1671586).
Data Presentation: A Comparative Analysis
The following tables summarize the performance characteristics of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of indapamide. Method 1 utilizes this compound (often referred to as Indapamide-d3) as the internal standard, while Method 2 employs glimepiride.
Table 1: Method Performance Comparison
| Parameter | Method 1 (Internal Standard: this compound) | Method 2 (Internal Standard: Glimepiride) |
| Linearity Range | 0.25–50 ng/mL[1] | 0.5–80.0 ng/ml[2] |
| Correlation Coefficient (r) | ≥ 0.9991[2] | > 0.9991[2] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[1] | 0.5 ng/ml[2] |
| Mean Recovery (Indapamide) | >80%[1] | 82.40%[2] |
| Mean Recovery (Internal Standard) | >80%[1] | 93.23%[2] |
Table 2: Accuracy and Precision Data
| Method | Concentration Level | Accuracy (% Bias or within accepted limits) | Precision (% CV or % RSD) |
| Method 1 (this compound IS) | Not explicitly stated in the provided abstract, but the method was reported as "precise and accurate"[1] | Not explicitly stated in the provided abstract, but the method was reported as "precise and accurate"[1] | |
| Method 2 (Glimepiride IS) | At LLOQ (0.5 ng/ml): within ±20%Other concentrations: within ±15%[2] | At LLOQ (0.5 ng/ml): 4.02%[2] |
Experimental Protocols
Method 1: Quantification of Indapamide using this compound Internal Standard
This method was developed for the quantification of indapamide in human whole blood.[1]
-
Sample Preparation: Liquid-liquid extraction was employed for sample preparation.[1]
-
Internal Standard: Indapamide-d3 was used as the internal standard.[1]
-
Chromatography: Liquid chromatography separation was performed on a Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm). The mobile phase consisted of methanol (B129727) and 5 mm aqueous ammonium (B1175870) acetate (B1210297) containing 1 mm formic acid (60:40, v/v) at a flow rate of 1 mL/min.[1]
-
Mass Spectrometry: A mass spectrometer with an electrospray ion source operating in negative ionization mode was used for detection. The mass transitions monitored were m/z 364.0 → m/z 188.9 for indapamide and m/z 367.0 → m/z 188.9 for Indapamide-d3.[1]
Method 2: Quantification of Indapamide using Glimepiride Internal Standard
This method was validated for the estimation of indapamide in human whole blood.[2]
-
Sample Preparation: The extraction procedure involved hemolysis and deproteination of whole blood using ZnSO₄, followed by liquid-liquid extraction with ethyl acetate.[2]
-
Internal Standard: Glimepiride was used as the internal standard.[2]
-
Chromatography: High-performance liquid chromatography (HPLC) was used for separation.[2]
-
Mass Spectrometry: An LC-MS/MS system equipped with a turbo ion spray (TIS) source operating in the positive ion and selective reaction monitoring (SRM) acquisition mode was used.[2]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two methods.
Caption: Workflow for Indapamide Quantification using this compound IS.
Caption: Workflow for Indapamide Quantification using Glimepiride IS.
Discussion
The use of a stable isotope-labeled internal standard, such as this compound, is generally considered the gold standard in quantitative mass spectrometry. This is because its chemical and physical properties are nearly identical to the analyte (indapamide), ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate compensation for any analyte loss or matrix effects. The data from the presented studies indicate that the method using this compound is both precise and accurate, with high recovery rates.[1]
The alternative method using glimepiride as the internal standard also demonstrates good accuracy and precision, meeting the accepted limits for bioanalytical method validation.[2] However, as glimepiride is structurally different from indapamide, there is a higher potential for differential behavior during the analytical process, which could theoretically lead to less accurate compensation compared to a stable isotope-labeled internal standard.
References
- 1. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Incurred Sample Reanalysis with Dehydroindapamide-d3
For researchers, scientists, and drug development professionals, the reproducibility and reliability of bioanalytical data are paramount. Incurred sample reanalysis (ISR) serves as a critical measure to ensure the consistency of pharmacokinetic data. This guide provides a comprehensive comparison of bioanalytical methods, highlighting the superior performance of a stable isotope-labeled internal standard, Dehydroindapamide-d3, against traditional structural analogs in ensuring robust and reliable results.
Incurred samples, those obtained from dosed subjects in a study, can present a more complex analytical challenge than the quality control samples prepared by spiking a known concentration of the drug into a blank matrix.[1] Factors such as the presence of metabolites, protein binding, and unanticipated matrix effects can all impact the accuracy of quantification.[1] Incurred sample reanalysis is therefore mandated by regulatory agencies like the FDA and EMA to verify the reproducibility of a bioanalytical method under real-world conditions.[1]
The Decisive Role of the Internal Standard
The choice of an internal standard (IS) is a critical factor influencing the outcome of ISR. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard for quantitative bioanalysis. By incorporating stable isotopes like deuterium, the chemical properties of the IS remain virtually identical to the analyte, ensuring they co-elute chromatographically and experience the same degree of ionization enhancement or suppression in the mass spectrometer.
In contrast, structural analog internal standards, while chemically similar, can exhibit different physicochemical properties. This can lead to variations in extraction recovery, chromatographic retention, and ionization response, ultimately compromising the accuracy and reproducibility of the results.
Performance Data: this compound vs. Structural Analogs
The following tables summarize the performance of a bioanalytical method for Indapamide using this compound as the internal standard, compared with data from methods for other diuretics that utilize structural analog internal standards.
| Performance Parameter | Indapamide with this compound (SIL IS) | Hydrochlorothiazide (B1673439) with Structural Analog IS | Furosemide with Structural Analog IS |
| Intra-day Precision (%CV) | 1.2 - 9.7% | < 9% | < 11.0% |
| Inter-day Precision (%CV) | 3.3 - 9.7% | < 9% | < 11.0% |
| Accuracy (% Bias) | Within ±15% | 87.0 - 101.2% | Within ±15% |
| Recovery | >80% | 98.1% | 75 - 95% |
Note: Data is compiled from various sources and represents typical performance. Direct comparison is for illustrative purposes.
The consistently high precision, accuracy, and recovery observed with the this compound method underscore the benefits of using a SIL-IS. While the methods employing structural analogs also demonstrate acceptable performance within regulatory limits, the potential for greater variability exists, which can become apparent during ISR. Real-world case studies have shown that issues such as sample inhomogeneity and instability of metabolites can lead to ISR failures, even with validated methods. For instance, troubleshooting ISR for hydrochlorothiazide has revealed challenges that can be mitigated by a well-behaved internal standard.[2]
Experimental Protocols
A robust bioanalytical method is the foundation for successful ISR. Below is a detailed protocol for the quantification of Indapamide in human whole blood using this compound as the internal standard.
Sample Preparation
-
Thaw frozen human whole blood samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 500 µL of whole blood, add 50 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration).
-
Perform a liquid-liquid extraction by adding 3 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: Synergi Polar-RP 80A (50 x 4.6 mm, 4 µm)
-
Mobile Phase: 60:40 (v/v) mixture of methanol (B129727) and 5 mM ammonium (B1175870) acetate (B1210297) in water containing 0.1% formic acid
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
MRM Transitions:
-
Indapamide: m/z 364.0 → 189.0
-
This compound: m/z 367.0 → 192.0
-
Visualizing the Workflow and Rationale
To further clarify the processes and logical relationships discussed, the following diagrams are provided.
Conclusion
The integrity of bioanalytical data is a cornerstone of drug development. Incurred sample reanalysis provides a vital checkpoint to ensure the reproducibility of analytical methods. The use of a stable isotope-labeled internal standard, such as this compound, is demonstrably superior to structural analogs in providing the accuracy, precision, and robustness necessary to consistently pass ISR and generate reliable pharmacokinetic data. For researchers and scientists committed to the highest standards of data quality, the adoption of SIL-IS is not just a best practice, but a critical component of successful drug development.
References
A Researcher's Guide to Dehydroindapamide-d3: A Comparative Analysis of Chemical Suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of stable isotope-labeled standards are paramount for accurate bioanalytical studies. Dehydroindapamide-d3, a deuterated analog of a key Indapamide metabolite, serves as a critical internal standard in pharmacokinetic and metabolic studies. This guide provides a comparative overview of this compound from various chemical suppliers, offering insights into key quality attributes and the experimental protocols necessary for their verification.
Supplier Landscape
Several reputable chemical suppliers offer this compound (CAS No. 1185057-48-0). These include, but are not limited to:
-
Pharmaffiliates
-
TLC Pharmaceutical Standards
-
Toronto Research Chemicals (TRC)
-
VIVAN Life Sciences
Data Presentation: A Comparative Framework
A comprehensive comparison of this compound from different suppliers should focus on key quality parameters. Researchers are strongly encouraged to request and scrutinize the CoA from each supplier. The following table illustrates the essential data points to compare, with example data for illustrative purposes.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Chemical Purity (by HPLC) | >99.5% | >99.0% | >99.8% | ≥ 98.0% |
| Isotopic Enrichment (by MS) | 99.6% D3 | 99.2% D3 | 99.8% D3 | ≥ 98% Deuterium (B1214612) Incorporation |
| Residual Solvents (by GC-HS) | <0.1% | <0.2% | <0.05% | As per ICH Q3C |
| Water Content (by Karl Fischer) | 0.2% | 0.3% | 0.1% | ≤ 1.0% |
| Identity Confirmation | Confirmed | Confirmed | Confirmed | Consistent with Structure |
| (¹H NMR, ¹³C NMR, MS, IR) |
Note: The data presented in this table is for illustrative purposes only and does not represent actual data from the mentioned suppliers.
Experimental Protocols
To ensure the quality and consistency of this compound, several analytical tests are crucial. The following are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to determine the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a sample solution of the supplier's material at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks.
-
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
This method determines the percentage of deuterium incorporation in the molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Procedure:
-
Infuse a dilute solution of this compound in a suitable solvent (e.g., methanol) directly into the mass spectrometer.
-
Acquire the full scan mass spectrum.
-
Determine the relative intensities of the ion corresponding to the unlabeled Dehydroindapamide (d0) and the deuterated species (d1, d2, d3).
-
Calculate the isotopic enrichment using the following formula: % Isotopic Enrichment = (Intensity of d3 ion / Sum of intensities of d0, d1, d2, and d3 ions) x 100
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Procedure:
-
Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
The absence of a signal for the methyl protons (which are deuterated) in the ¹H NMR spectrum and the characteristic shifts in the ¹³C NMR spectrum will confirm the identity and deuteration site.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for comparing this compound from different suppliers and a conceptual signaling pathway where such a labeled compound might be used.
Caption: Workflow for comparing this compound from different suppliers.
Caption: Use of this compound as an internal standard in a metabolic study.
Conclusion
The selection of a high-quality deuterated standard is a critical step in ensuring the accuracy and reproducibility of bioanalytical data. While this guide provides a framework for comparison, it is imperative for researchers to obtain and meticulously review the Certificate of Analysis from each potential supplier. By performing in-house verification of key quality attributes using the outlined experimental protocols, researchers can confidently select the most suitable source of this compound for their specific research needs.
Navigating the Analytical Maze: A Guide to Inter-Laboratory Variability in Dehydroindapamide-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards, such as Dehydroindapamide-d3, is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). While intended to minimize analytical variability, discrepancies between laboratories can still arise. This guide provides a comprehensive overview of the potential sources of inter-laboratory variability in the analysis of this compound, supported by illustrative data and detailed experimental protocols. Understanding these factors is critical for ensuring data consistency and reliability across different research sites and throughout the drug development lifecycle.
Quantitative Performance Comparison: An Illustrative Inter-Laboratory Study
To demonstrate potential inter-laboratory variability, the following table summarizes hypothetical data from a mock proficiency testing program involving three laboratories analyzing identical sets of quality control (QC) samples spiked with this compound. While this data is for illustrative purposes, it reflects common performance metrics and acceptable limits outlined in bioanalytical method validation guidelines.[1][2][3]
| Performance Metric | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Low QC (1 ng/mL) | ||||
| Mean Concentration (ng/mL) | 1.02 | 0.95 | 1.08 | ± 15% of nominal |
| Accuracy (%) | 102 | 95 | 108 | 85% - 115% |
| Precision (CV%) | 4.5 | 6.2 | 5.1 | ≤ 15% |
| Mid QC (10 ng/mL) | ||||
| Mean Concentration (ng/mL) | 9.85 | 10.3 | 9.60 | ± 15% of nominal |
| Accuracy (%) | 98.5 | 103 | 96 | 85% - 115% |
| Precision (CV%) | 3.8 | 4.9 | 4.2 | ≤ 15% |
| High QC (100 ng/mL) | ||||
| Mean Concentration (ng/mL) | 97.2 | 101.5 | 99.8 | ± 15% of nominal |
| Accuracy (%) | 97.2 | 101.5 | 99.8 | 85% - 115% |
| Precision (CV%) | 2.9 | 3.5 | 3.1 | ≤ 15% |
This table presents hypothetical data for illustrative purposes.
Unpacking the Discrepancies: Key Factors in Inter-Laboratory Variability
The successful transfer and consistent performance of a bioanalytical method across different laboratories hinge on meticulous attention to detail.[1] Even with a robust internal standard like this compound, several factors can contribute to variability.
Caption: Factors Contributing to Inter-Laboratory Variability.
Standardized Bioanalytical Workflow for this compound
To mitigate variability, a clearly defined and standardized workflow is essential. The following diagram illustrates a typical bioanalytical process for the quantification of an analyte using an internal standard.
Caption: Standardized Bioanalytical Workflow.
Detailed Experimental Protocols
Adherence to a detailed and harmonized protocol is the most effective way to reduce inter-laboratory variability. Below is a representative LC-MS/MS protocol for the analysis of a small molecule analyte using a deuterated internal standard like this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract the analyte and internal standard from the biological matrix (e.g., plasma) and remove interfering substances.
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge (e.g., C18, 30 mg/1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50 v/v) for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Objective: To chromatographically separate the analyte from other components and detect it with high sensitivity and selectivity.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Indapamide (B195227) (Analyte): To be determined based on the parent drug's fragmentation.
-
This compound (IS): To be determined based on its specific mass and fragmentation pattern (e.g., monitoring the transition of the deuterated precursor ion to a specific product ion).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
3. Calibration and Quality Control
-
Objective: To establish a standard curve for the quantification of the analyte and to ensure the accuracy and precision of the analytical run.
-
Procedure:
-
Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte.
-
Prepare at least three levels of quality control samples (low, medium, and high concentrations) in the same manner.
-
Process calibration standards and QC samples alongside the unknown samples.
-
The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Alternative Approaches and Considerations
While LC-MS/MS with a stable isotope-labeled internal standard is the gold standard, other analytical techniques could be employed, though they may present different challenges in terms of sensitivity, selectivity, and managing variability.
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): These methods are generally less sensitive and selective than LC-MS/MS.[4] They are more susceptible to interferences from the biological matrix, which can increase inter-laboratory variability. The use of a non-isotope labeled internal standard with similar chromatographic behavior would be essential.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would require derivatization of Dehydroindapamide to make it volatile.[5] The derivatization step itself can be a significant source of variability between laboratories if not strictly controlled.
Conclusion
Minimizing inter-laboratory variability in the analysis of this compound requires a multi-faceted approach. The use of a deuterated internal standard is a critical first step, but it does not eliminate all potential sources of error. A robust, well-documented, and harmonized analytical method, coupled with comprehensive training and stringent quality control measures, is paramount. Cross-validation studies between laboratories are highly recommended before analyzing samples from pivotal studies to ensure data consistency and integrity.[1] By proactively addressing the factors outlined in this guide, researchers and drug development professionals can enhance the reliability and reproducibility of their bioanalytical data.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of spectrophotometric and an LC method for the determination perindopril and indapamide in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling Dehydroindapamide-d3
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Dehydroindapamide-d3 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Chemical Identifier:
-
Molecular Formula: C₁₆H₁₁D₃ClN₃O₃S[1]
-
Appearance: Light Brown Solid[1]
-
Storage: 2-8°C Refrigerator[1]
Hazard Identification and GHS Classifications
Based on aggregated GHS information for Dehydroindapamide, researchers should be aware of the following potential hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Reproductive Toxicity: Suspected of damaging the unborn child and may cause harm to breast-fed children.[3]
A safety data sheet for a related compound, Indapamide-13C-d3, also indicates it is suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound to minimize exposure.[4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses | Must meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[5][6] |
| Skin Protection | Laboratory Coat | A Nomex® lab coat over cotton clothing is recommended. Coats should be fully buttoned to cover as much skin as possible.[5] |
| Gloves | Chemically compatible gloves are required. Disposable nitrile gloves offer good protection against incidental splashes.[5][6][7] For extended contact, consult the glove manufacturer's chemical resistance guide.[5] | |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[5] | |
| Respiratory Protection | Respirator | To be used if engineering controls (like a fume hood) are insufficient to keep dust and fume exposure below permissible limits. Annual medical evaluations and fit testing are required for respirator use.[5] |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[8]
-
Use a laboratory fume hood, vented enclosure, or glovebox for all manipulations of the solid compound to avoid inhalation of dust.[8]
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[8]
2. Handling Precautions:
-
Obtain special instructions before use, particularly concerning reproductive hazards.[8]
-
Avoid all contact with the skin and eyes and inhalation of dust, mists, or vapors.[8]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[8]
-
Wash hands thoroughly after handling, even after removing gloves.[8]
-
Avoid dust formation during handling.[9]
3. Weighing and Solution Preparation:
-
Conduct weighing of the solid material within a fume hood or a balance enclosure with appropriate exhaust ventilation.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Ensure all equipment used is properly grounded to prevent static discharge, which could ignite fine dust.[9]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
1. Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect liquid waste (e.g., unused solutions, solvent rinses) in a separate, labeled, and sealed hazardous waste container. Ensure the container is compatible with the solvents used.
2. Disposal Procedure:
-
Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.
-
Do not dispose of this compound down the drain or in regular trash.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Dehydro Indapamide-d3 | 1185057-48-0 [chemicalbook.com]
- 3. Dehydroindapamide | C16H14ClN3O3S | CID 45748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. youtube.com [youtube.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
